Acetyl-D-carnitine chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H16ClNO3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-acetyl-4-chloro-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C9H16ClNO3/c1-6(12)7(9(13)14)5-8(10)11(2,3)4/h7-8H,5H2,1-4H3 |
InChI Key |
DQZOMYHEBVDINY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Functions of Acetyl-D-carnitine versus Acetyl-L-carnitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stereoisomers of acetyl-carnitine: Acetyl-L-carnitine (ALCAR) and Acetyl-D-carnitine. While structurally similar, their biological activities are profoundly different. ALCAR is a vital endogenous molecule, integral to mitochondrial energy metabolism and neurotransmission. It serves as a carrier for acetyl groups across the mitochondrial membrane, contributes to the formation of the neurotransmitter acetylcholine (B1216132), and exhibits neuroprotective properties. In stark contrast, Acetyl-D-carnitine is biologically inactive and acts as a competitive inhibitor of L-carnitine's essential functions, potentially leading to detrimental physiological effects by inducing a state of carnitine deficiency. This document details their distinct roles, summarizes key quantitative data from comparative studies, outlines relevant experimental protocols, and visualizes the core biochemical pathways to elucidate their opposing biological functions.
Introduction: The Significance of Stereoisomerism
Carnitine and its acetylated ester, acetyl-carnitine, are quaternary ammonium (B1175870) compounds essential for cellular metabolism. They exist as two stereoisomers, the L-form and the D-form. In biological systems, this chirality is critical; enzymes and transporters are highly specific for the L-isomer. Acetyl-L-carnitine is the naturally occurring, biologically active form, synthesized within the body from L-carnitine.[1] The D-isomer is not produced endogenously and is considered a xenobiotic. Understanding the functional divergence between these two molecules is critical for research and therapeutic development, as the presence of the D-form can antagonize the vital functions of the L-form.
Acetyl-L-carnitine (ALCAR): The Biologically Active Isomer
ALCAR plays a multifaceted role in cellular physiology, primarily centered on energy production and neurotransmission. Its acetyl group allows it to cross biological membranes, including the blood-brain barrier, more readily than L-carnitine.[2][3]
Role in Mitochondrial Energy Metabolism
ALCAR is a key modulator of mitochondrial function. Its primary roles include:
-
Transport of Acetyl Units: ALCAR facilitates the transport of acetyl groups from acetyl-CoA into and out of the mitochondrial matrix. This is crucial for buffering the acetyl-CoA/CoA ratio, which regulates the activity of enzymes like pyruvate (B1213749) dehydrogenase.[4]
-
Fuel for the TCA Cycle: By donating its acetyl group to coenzyme A to form acetyl-CoA within the mitochondria, ALCAR provides substrate for the tricarboxylic acid (TCA) cycle, a central pathway for ATP production.[5][6]
-
Fatty Acid Oxidation: L-carnitine, the precursor to ALCAR, is essential for shuttling long-chain fatty acids into the mitochondria for β-oxidation.[7][8] ALCAR supports this process by helping to manage the intramitochondrial pool of acetyl-CoA.
-
Mitochondrial Protection: Studies have shown that ALCAR supplementation can reverse age-associated declines in mitochondrial membrane potential and cellular oxygen consumption.[9] It can also attenuate cell damage caused by mitochondrial inhibitors and uncouplers.[10] In models of spinal cord injury, ALCAR treatment was found to maintain mitochondrial respiration and the activities of key enzymes like NADH dehydrogenase and cytochrome C oxidase.[6]
Role in the Nervous System
ALCAR's ability to cross the blood-brain barrier makes it uniquely important for neurological function.[3]
-
Acetylcholine Synthesis: ALCAR serves as a donor of acetyl groups for the synthesis of acetylcholine (ACh), a critical neurotransmitter for memory, learning, and attention.[11][12][13] This process is catalyzed by choline (B1196258) acetyltransferase (ChAT).
-
Neuroprotection: ALCAR demonstrates protective effects against various neurotoxic insults. It has been shown to attenuate neuronal death induced by glutamate (B1630785), N-methyl-D-aspartate (NMDA), and amyloid-beta fragments.[14][15][16] Its neuroprotective mechanisms may involve stabilizing ATP levels and providing oxidative buffering.[4]
-
Modulation of Neurotransmitters: Beyond acetylcholine, ALCAR can modulate other neurotransmitter systems, including dopamine (B1211576) and GABA.[17] The acetyl moiety of ALCAR can be metabolized and incorporated into the carbon skeletons of glutamate and GABA.[5][18]
Acetyl-D-carnitine: The Inhibitory Isomer
Acetyl-D-carnitine is not biologically utilized by the enzymes and transporters that handle the L-isomer. Instead, it acts as a competitive antagonist, leading to a functional deficiency of L-carnitine.
Mechanism of Toxicity: Competitive Inhibition
The primary mechanism of D-carnitine's and Acetyl-D-carnitine's toxicity is through the competitive inhibition of key proteins in the carnitine system:
-
Carnitine Acyltransferases: D-isomers can bind to carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase (CPT), blocking the binding of the natural L-isomers.[19] This inhibits the transfer of acetyl and fatty acyl groups, disrupting both energy metabolism and the buffering of the acetyl-CoA pool.
-
Carnitine Transporters: The D-form competes with the L-form for transport across cell membranes, including the renal tubules responsible for reabsorption. This can lead to increased urinary excretion and depletion of the body's L-carnitine stores.
This induced deficiency impairs fatty acid oxidation, leading to an accumulation of fatty acids and potentially toxic acyl-CoA compounds in the cytoplasm.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. healthaid.co.uk [healthaid.co.uk]
- 3. livemomentous.com [livemomentous.com]
- 4. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACETYL-L-CARNITINE AMELIORATES MITOCHONDRIAL DYSFUNCTION FOLLOWING CONTUSION SPINAL CORD INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 9. pnas.org [pnas.org]
- 10. Protective actions of L-carnitine and acetyl-L-carnitine on the neurotoxicity evoked by mitochondrial uncoupling or inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caringsunshine.com [caringsunshine.com]
- 12. mindgain.co [mindgain.co]
- 13. swansonvitamins.com [swansonvitamins.com]
- 14. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The action of acetyl-L-carnitine on the neurotoxicity evoked by amyloid fragments and peroxide on primary rat cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. wellnessresources.com [wellnessresources.com]
- 18. Metabolism of acetyl-L-carnitine for energy and neurotransmitter synthesis in the immature rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. L-carnitine protection in ammonia intoxication. Effect of aminocarnitine on carnitine-dependent metabolism and acute ammonia toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Acetyl-D-carnitine Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-D-carnitine chloride, the D-enantiomer of the biologically active L-carnitine (B1674952) derivative, is a crucial chiral building block and a subject of interest in pharmaceutical research. Its synthesis with high enantiomeric purity presents a significant challenge. This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of this compound. We delve into key strategies including kinetic resolution, asymmetric synthesis, and enzymatic resolution, presenting detailed experimental protocols and comparative data. Visual workflows and logical relationships are illustrated to provide a clear understanding of the synthetic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chiral synthesis.
Introduction
Carnitine and its acetylated form, acetylcarnitine, are naturally occurring amino acid derivatives that play a vital role in fatty acid metabolism. While L-carnitine is biologically active, the D-enantiomer, Acetyl-D-carnitine, serves as a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. The stereospecific nature of biological systems necessitates the production of enantiomerically pure compounds. This guide focuses on the enantioselective synthesis of this compound, exploring various methodologies to achieve high optical purity.
Synthetic Strategies
The enantioselective synthesis of this compound can be broadly categorized into three main approaches:
-
Kinetic Resolution: This classic method involves the differential reaction of enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of the desired enantiomer.
-
Asymmetric Synthesis: This strategy focuses on the direct formation of the desired enantiomer from a prochiral substrate using a chiral catalyst or auxiliary.
-
Enzymatic Resolution: Leveraging the high stereoselectivity of enzymes, this method provides an efficient and environmentally friendly approach to resolving racemic mixtures.
The following sections will provide a detailed examination of these strategies, including specific examples and experimental data.
Asymmetric Synthesis from Chiral Precursors
One effective strategy for obtaining enantiomerically pure this compound is to start from a readily available chiral molecule. This approach avoids the need for a resolution step, often leading to higher overall yields of the desired enantiomer.
Synthesis from (R)-Malic Acid
A short and efficient enantioselective synthesis of both (R)- and (S)-carnitine has been reported starting from the corresponding enantiomers of malic acid. The synthesis of the D-enantiomer would logically proceed from (S)-malic acid. A key step in this process involves a chemoselective reduction.
Synthesis from D-Galactono-1,4-lactone
(R)-Carnitine has been prepared through a multi-step synthesis starting from D-galactono-1,4-lactone. This method, while effective, involves a greater number of synthetic steps.
Asymmetric Reduction of Prochiral Ketones
A prominent strategy for the enantioselective synthesis of carnitine precursors involves the asymmetric reduction of a prochiral ketone. This method typically utilizes a chiral catalyst to control the stereochemical outcome of the reduction.
Catalysis with Chiral Oxazaborolidines
The asymmetric reduction of ethyl γ-chloroacetoacetate catalyzed by chiral oxazaborolidines can produce ethyl (R)-3-hydroxy-4-chlorobutyrate with good yield and high enantioselectivity.[1] This chiral intermediate is then converted to L-carnitine hydrochloride.[1] For the synthesis of D-carnitine, one would utilize the opposite enantiomer of the catalyst or a different chiral ligand to favor the formation of the (S)-hydroxy ester.
Logical Workflow for Asymmetric Synthesis via Chiral Oxazaborolidine
Caption: Asymmetric synthesis of this compound.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Another powerful method involves the stereoselective reduction of a 4-chloro-3-oxobutyrate derivative using a ruthenium catalyst. This approach can yield the corresponding (R)-4-chloro-3-hydroxybutyrate, a key precursor for L-carnitine, with high efficiency.[2][3][4] To obtain the D-enantiomer, a catalyst with the opposite chirality would be employed.
| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |
| Chiral Oxazaborolidine | Ethyl γ-chloroacetoacetate | Ethyl (R)-3-hydroxy-4-chlorobutyrate | 94.6% (for L-carnitine) | Good | [1] |
| Ruthenium Catalyst | 4-chloro-3-oxobutyrate derivative | (R)-4-chloro-3-hydroxybutyrate | >99% (for L-carnitine) | High | [2] |
| L-tartrate modified Ni-B/SiO2 | 4-chloroacetyl acetacetic ester | (R)-4-chloro-3-hydroxyl-ethyl n-butyrate | Not specified | High | [3] |
Table 1: Comparison of Asymmetric Reduction Methods for Carnitine Precursors. Note that the data primarily describes the synthesis of the L-enantiomer's precursor; synthesis of the D-enantiomer would require modification of the chiral catalyst.
Enzymatic and Chemoenzymatic Methods
Enzymatic methods offer high selectivity and mild reaction conditions, making them attractive for industrial-scale production. These methods often involve the kinetic resolution of a racemic mixture.
Enzymatic Kinetic Resolution of Racemic Esters
A widely used approach involves the stereoselective hydrolysis of a racemic 4-chloro-3-hydroxy butyric acid alkyl ester using an enzyme, such as an immobilized lipase (B570770) (e.g., Novozyme 435).[2] The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched ester. This method can produce (R)-4-chloro-3-hydroxy butyric acid alkyl ester with an optical purity of more than 99% e.e.[2] To obtain the precursor for D-carnitine, one would isolate the hydrolyzed acid or use an enzyme with the opposite enantioselectivity.
Experimental Workflow for Enzymatic Resolution
Caption: Enzymatic kinetic resolution workflow.
Chemoenzymatic Synthesis using Baker's Yeast
A chemoenzymatic approach for the synthesis of phosphocarnitine enantiomers has been described, which involves the reduction of diethyl 3-chloro-2-oxopropanephosphonate using Baker's yeast.[5] This method, along with enzymatic kinetic resolution of the resulting hydroxyphosphonate, affords enantiomerically pure precursors that can be converted to the respective phosphocarnitine enantiomers.[5] A similar strategy could potentially be adapted for the synthesis of Acetyl-D-carnitine.
| Method | Enzyme/Microorganism | Substrate | Key Intermediate | Enantiomeric Purity | Reference |
| Enzymatic Hydrolysis | Immobilized lipase Novozyme 435 | Racemic 4-chloro-3-hydroxy butyric acid alkyl ester | (R)-4-chloro-3-hydroxy butyric acid alkyl ester | >99% e.e. | [2] |
| Microbial Oxidation | Acinetobacter calcoaceticus | DL-carnitine | L-carnitine | 92% e.e. | [6] |
| Yeast Reduction | Baker's yeast | Diethyl 3-chloro-2-oxopropanephosphonate | (R)-(+)- and (S)-(-)-diethyl 3-chloro-2-hydroxypropanephosphonate | Enantiomerically pure | [5] |
Table 2: Overview of Enzymatic and Chemoenzymatic Methods.
Detailed Experimental Protocols
This section provides a generalized protocol for a key step in the enantioselective synthesis of a D-carnitine precursor, based on enzymatic resolution.
Protocol: Enzymatic Resolution of Racemic 4-chloro-3-hydroxy butyric acid alkyl ester
Materials:
-
Racemic 4-chloro-3-hydroxy butyric acid alkyl ester
-
Immobilized lipase (e.g., Novozyme 435)
-
Phosphate (B84403) buffer solution (pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: A solution of racemic 4-chloro-3-hydroxy butyric acid alkyl ester is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Enzyme Addition: The immobilized lipase is added to the solution. The enzyme loading is typically between 1-10% (w/w) of the substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a period of 24-72 hours. The progress of the reaction is monitored by a suitable analytical technique such as HPLC.
-
Enzyme Removal: After the desired conversion is reached (typically around 50%), the immobilized enzyme is removed by filtration. The enzyme can often be washed and reused.
-
Extraction: The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate) to separate the unreacted (S)-ester.
-
Isolation of the Acid: The pH of the aqueous phase is adjusted to acidic (e.g., pH 2-3) with HCl. The resulting (R)-acid is then extracted with an organic solvent.
-
Drying and Concentration: The organic extracts containing the desired enantiomer are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched product.
-
Chiral Analysis: The enantiomeric excess of the product is determined using chiral HPLC or GC.
Conclusion
The enantioselective synthesis of this compound can be achieved through a variety of robust methodologies. Asymmetric synthesis, particularly through the catalytic reduction of prochiral ketones, offers a direct and efficient route to the desired enantiomer. Enzymatic resolution provides a highly selective and scalable alternative, well-suited for industrial applications. The choice of the optimal synthetic route will depend on factors such as cost, scalability, and the desired level of enantiomeric purity. This guide has provided a detailed overview of the key strategies, offering valuable insights for researchers and professionals in the field of chiral synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents [patents.google.com]
- 3. CN101875616B - Levocarnitine compound and new preparation method thereof - Google Patents [patents.google.com]
- 4. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]
- 5. Chemoenzymatic synthesis of phosphocarnitine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-carnitine via enzyme-catalyzed oxidative kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl-D-carnitine as a Competitive Inhibitor of Carnitine Acetyltransferase: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Carnitine Acetyltransferase (CrAT) is a pivotal enzyme in cellular energy metabolism, facilitating the reversible transfer of acetyl groups between L-carnitine and coenzyme A (CoA). This function is critical for the transport of acetyl units across mitochondrial membranes and for buffering the acetyl-CoA/CoA ratio, thereby influencing fatty acid oxidation and overall metabolic flexibility. The stereoisomer of the native substrate, D-carnitine, and its acetylated form, Acetyl-D-carnitine, are known to interfere with L-carnitine metabolism. This technical guide explores the role of Acetyl-D-carnitine as a competitive inhibitor of CrAT, providing an in-depth overview of the enzyme's function, the mechanism of inhibition, and detailed experimental protocols for its characterization. While direct quantitative kinetic data for Acetyl-D-carnitine is not extensively available in the public domain, this guide compiles related inhibitory information and provides the necessary methodological framework for its determination.
Introduction to Carnitine Acetyltransferase (CrAT)
Carnitine Acetyltransferase (EC 2.3.1.7) is a member of the carnitine acyltransferase family of enzymes. These enzymes are essential for the transport of fatty acids into the mitochondria for β-oxidation.[1] CrAT specifically deals with short-chain acyl groups, with the acetyl group being the most prominent. The enzyme is localized in the mitochondrial matrix, peroxisomes, and the endoplasmic reticulum.[1]
The primary reaction catalyzed by CrAT is:
Acetyl-CoA + L-carnitine ⇌ Acetyl-L-carnitine + CoA
This reversible reaction plays several crucial roles in cellular metabolism:
-
Mitochondrial Acetyl Group Transport: It facilitates the transport of acetyl groups, generated from pyruvate (B1213749) oxidation and fatty acid β-oxidation within the mitochondria, to the cytoplasm for biosynthetic pathways like fatty acid and cholesterol synthesis.
-
Buffering of the Acetyl-CoA/CoA Ratio: By converting acetyl-CoA to acetyl-L-carnitine, CrAT helps to maintain a pool of free Coenzyme A, which is essential for the continued operation of the Krebs cycle and fatty acid oxidation.[2]
-
Metabolic Flexibility: CrAT activity allows cells to switch between glucose and fatty acid oxidation more efficiently by managing the flow of acetyl-CoA.[3]
Acetyl-D-carnitine: A Competitive Inhibitor
The biologically active form of carnitine is the L-enantiomer. The D-enantiomer, D-carnitine, is not a substrate for CrAT and can act as an inhibitor. It is suggested that D-carnitine can interfere with the uptake and transport of L-carnitine by inhibiting carnitine acetyltransferase.[4] While the primary focus of this guide is Acetyl-D-carnitine, it is important to note that its inhibitory properties are likely conferred by the D-carnitine moiety. The acetyl group may influence its binding affinity and transport across cell membranes.
The inhibition by D-carnitine and its derivatives is believed to be competitive, meaning the inhibitor binds to the same active site as the substrate (L-carnitine), preventing the substrate from binding and the reaction from proceeding. However, a comprehensive search of the scientific literature did not yield specific quantitative measures of inhibition such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for Acetyl-D-carnitine. One study on carnitine octanoyltransferase, a related enzyme, described D-carnitine as a weak inhibitor.[5] Another study on Nile tilapia noted that D-carnitine exerts adverse biological effects by suppressing carnitine acetyltransferase.[6]
Quantitative Data on CrAT Inhibition
Due to the lack of specific quantitative data for Acetyl-D-carnitine, the following table presents kinetic data for other known inhibitors of Carnitine Acetyltransferase to provide a comparative context for researchers aiming to quantify the inhibitory potential of Acetyl-D-carnitine.
| Inhibitor | Enzyme Source | Type of Inhibition | Ki Value | Km of L-carnitine (mM) | Vmax (nmol/min) | Reference |
| Mildronate | Pigeon breast muscle | Competitive | 1.6 mM | 0.395 ± 0.107 | 1.62 ± 0.24 | [7] |
| 3-Keto-4-pentenoyl-CoA | Not specified | Active site-directed | Not reported | Not reported | Not reported | |
| Methoxycarbonyl-CoA disulfide | Not specified | Active site-directed | Not reported | Not reported | Not reported | [1] |
Experimental Protocols
To determine the inhibitory kinetics of Acetyl-D-carnitine on CrAT, a continuous spectrophotometric assay is commonly employed. The most widely used method is the DTNB assay, which measures the rate of Coenzyme A (CoA) release.
Principle of the DTNB Assay
The forward reaction of CrAT produces Acetyl-L-carnitine and CoA from Acetyl-CoA and L-carnitine. The released CoA has a free sulfhydryl group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.
Detailed Methodology for DTNB Assay
Materials and Reagents:
-
Purified Carnitine Acetyltransferase
-
L-carnitine hydrochloride
-
Acetyl-Coenzyme A lithium salt
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Acetyl-D-carnitine hydrochloride (as the inhibitor)
-
Spectrophotometer capable of reading at 412 nm
-
96-well microplate or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Tris-HCl buffer (1 M, pH 8.0).
-
Prepare stock solutions of L-carnitine (e.g., 100 mM), Acetyl-CoA (e.g., 10 mM), and DTNB (e.g., 10 mM in buffer).
-
Prepare a stock solution of Acetyl-D-carnitine in buffer at various concentrations to be tested.
-
-
Assay Mixture Preparation (per well/cuvette):
-
To a final volume of 200 µL (for a 96-well plate), add the following components in order:
-
Tris-HCl buffer (to a final concentration of 100 mM)
-
DTNB (to a final concentration of 0.5 mM)
-
L-carnitine (at varying concentrations around its Km, e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mM)
-
Acetyl-D-carnitine (at several fixed concentrations, e.g., 0, 1, 2, 5, 10 mM)
-
Water to adjust the final volume.
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a fixed concentration of Acetyl-CoA (e.g., 0.5 mM).
-
Immediately after adding Acetyl-CoA, add the CrAT enzyme solution (e.g., 1-5 µg/mL final concentration) to start the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate or cuvette in the spectrophotometer.
-
Measure the increase in absorbance at 412 nm over time (e.g., every 15-30 seconds for 5-10 minutes). The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the slope of the linear phase of the reaction, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Plot the reaction velocity against the substrate (L-carnitine) concentration for each inhibitor concentration.
-
To determine the type of inhibition and the Ki value, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]) can be constructed. For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to CrAT and its inhibition.
References
- 1. Active-site-directed inhibition of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by acetyl-CoA of hepatic carnitine acyltransferase and fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Properties of the medium chain/long chain carnitine acyltransferase purified from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of carnitine acetyltransferase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Neurotoxic Effects of Acetyl-L-Carnitine Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-L-carnitine (ALCAR) is an endogenous mitochondrial metabolite widely recognized for its neuroprotective and cognitive-enhancing properties. It plays a crucial role in cellular energy metabolism, antioxidant defense, and the modulation of neurotransmitter systems. However, emerging evidence, particularly from clinical trials in specific patient populations, suggests that high concentrations of ALCAR may not be universally beneficial and could, under certain circumstances, contribute to or exacerbate neurotoxic outcomes. This technical guide provides an in-depth analysis of the potential neurotoxic effects of ALCAR accumulation, focusing on the underlying molecular mechanisms, relevant experimental models, and quantitative data from preclinical and clinical studies. The paradoxical, context-dependent neurotoxicity of ALCAR, especially in the presence of other neurotoxic agents, warrants careful consideration in its therapeutic application and in the design of future clinical investigations.
Introduction
Acetyl-L-carnitine is the acetylated ester of L-carnitine, a vital molecule for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Beyond its role in lipid metabolism, ALCAR is involved in the donation of acetyl groups for the synthesis of acetylcholine, the modulation of gene expression via histone acetylation, and the enhancement of mitochondrial bioenergetics.[3][4] These functions have positioned ALCAR as a promising therapeutic agent for a range of neurological disorders, including Alzheimer's disease, diabetic neuropathy, and age-related cognitive decline.[5][6]
Despite the wealth of data supporting its neuroprotective effects, the potential for adverse neurological consequences at supraphysiological concentrations or in specific pathological contexts remains an area of concern. The most compelling evidence for a neurotoxic potential of ALCAR comes from a clinical trial where its administration to breast cancer patients undergoing taxane-based chemotherapy resulted in a worsening of peripheral neuropathy.[7][8][9] This finding challenges the prevailing view of ALCAR as a purely neuroprotective agent and underscores the need for a more nuanced understanding of its pharmacological profile.
This guide will synthesize the available evidence on the potential neurotoxic effects of ALCAR accumulation, providing researchers and drug development professionals with a comprehensive resource to inform their work.
Molecular Mechanisms of Acetyl-L-Carnitine Action and Potential for Neurotoxicity
ALCAR's physiological effects are multifaceted. Understanding these mechanisms is key to hypothesizing how its accumulation could lead to adverse neuronal outcomes.
Mitochondrial Function
ALCAR is integral to mitochondrial energy production. It facilitates the transport of acetyl-CoA into the mitochondria, which is essential for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[3] While generally beneficial, an excessive influx of acetyl-CoA could potentially lead to an overproduction of reactive oxygen species (ROS) if the electron transport chain becomes overwhelmed. Although many studies show ALCAR has antioxidant effects, one study in aged rats did report an increase in oxidative stress markers despite improved mitochondrial function with ALCAR supplementation.[10]
Modulation of Glutamatergic Neurotransmission
ALCAR has been shown to modulate the glutamatergic system, a key player in neuronal excitability and excitotoxicity. Studies have demonstrated that ALCAR can upregulate the expression of metabotropic glutamate (B1630785) receptor 2 (mGlu2), which generally has a neuroprotective role by inhibiting glutamate release.[11][12][13] However, the overall impact of high ALCAR concentrations on the delicate balance of excitatory and inhibitory signaling is not fully understood. It is conceivable that in a state of neuronal hyperexcitability, alterations in glutamate receptor expression or function induced by ALCAR could contribute to excitotoxicity.
Epigenetic Modifications
By donating its acetyl group, ALCAR can influence gene expression through the acetylation of histones and transcription factors, such as NF-κB.[11][12] This epigenetic modulation can have wide-ranging effects on neuronal function, including neurogenesis and synaptic plasticity. While often associated with positive outcomes, dysregulation of these epigenetic processes by excessive ALCAR could potentially lead to aberrant gene expression and contribute to neuronal dysfunction.
Interaction with Chemotherapeutic Agents
The most significant evidence for ALCAR's neurotoxic potential comes from its interaction with taxane-based chemotherapy.[7][8][9] Taxanes exert their anticancer effects by stabilizing microtubules, which are also crucial for axonal transport in neurons. The mechanism by which ALCAR exacerbates taxane-induced peripheral neuropathy is not yet fully elucidated. One hypothesis is that ALCAR's influence on mitochondrial function or other cellular processes may somehow sensitize neurons to the disruptive effects of taxanes on microtubule dynamics and axonal transport. Further research is needed to explore this critical interaction.
Quantitative Data on Acetyl-L-Carnitine Dosage and Effects
The following tables summarize quantitative data from preclinical and clinical studies, highlighting the concentrations and dosages of ALCAR used and their observed effects.
Table 1: Preclinical Studies on Acetyl-L-Carnitine's Effects on Neurons
| Model System | ALCAR Concentration/Dose | Duration | Key Findings | Reference |
| Primary rat cortical neurons | 10-50 µM | 10 days | Reduced cell mortality induced by serum deprivation. | [14] |
| Primary rat motoneurons | 10 mM | Acute | Significantly reduced NMDA- and kainate-induced excitotoxicity. | [15][16] |
| Primary rat dorsal root ganglion neurons | 250 µM | Up to 2 weeks | Attenuated the rate of neuronal mortality in aged neurons. | [17][18][19] |
| PC12 cells | 50-400 µmol/L | 24 hours (pretreatment) | Increased cell viability after oxygen-glucose deprivation. | [20] |
| Aged F344 rats | 0.2% (wt/vol) in drinking water | 3 months | Ameliorated age-associated mitochondrial ultrastructural decay (when combined with lipoic acid). | [10][21] |
| Healthy mice | ~0.5 g/kg/day | 25 days | Increased brain energy metabolites and altered monoamine neurotransmitter levels. | [22] |
Table 2: Clinical Studies on Acetyl-L-Carnitine Supplementation
| Study Population | ALCAR Dosage | Duration | Key Findings | Reference |
| Women with breast cancer undergoing taxane-based chemotherapy | 3,000 mg/day | 24 weeks | Significantly worsened chemotherapy-induced peripheral neuropathy. | [7][8][9] |
| Patients with chemotherapy-induced peripheral neuropathy | 1 g/day i.v. | At least 10 days | 73% of patients showed at least one grade improvement in neuropathy severity. | [23] |
| Healthy older adults | 1.5-2 g/day | Not specified | Marked improvement on mental status and memory scores. | [1] |
| Patients with mild cognitive impairment | 1.5-3 g/day | 3 months | Improvements in cognitive function. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of ALCAR's neurotoxic potential.
Assessment of Neuronal Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Protocol:
-
Cell Culture: Plate primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) in 96-well plates at a suitable density and allow them to adhere and differentiate as required.
-
Treatment: Expose the cells to a range of ALCAR concentrations (e.g., 1 µM to 10 mM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control for cell death (e.g., a known neurotoxin).
-
MTT Incubation: Following treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.[20][24][25]
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive assessment of mitochondrial function.
Protocol:
-
Cell Seeding: Seed neurons onto Seahorse XF cell culture microplates at an optimized density.
-
Culture and Treatment: Culture the cells and treat with ALCAR as described in the previous protocol.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate at 37°C in a non-CO2 incubator.
-
Mito Stress Test: Load the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Seahorse XF Analysis: Calibrate the instrument and run the Mito Stress Test protocol.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[26][27][28][29][30]
Immunocytochemistry for Neuronal Markers and Protein Expression
Immunocytochemistry allows for the visualization and localization of specific proteins within cells, which can be used to assess neuronal morphology, apoptosis, and the expression of signaling molecules.
Protocol:
-
Cell Culture and Treatment: Culture neurons on coverslips and treat with ALCAR.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against target proteins (e.g., β-III tubulin for neuronal morphology, cleaved caspase-3 for apoptosis, p-NF-κB for signaling pathway activation) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.[9][31][32][33]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Potential signaling pathways affected by high concentrations of Acetyl-L-Carnitine.
Experimental Workflows
Caption: A generalized experimental workflow for investigating the neurotoxic potential of ALCAR.
Conclusion
While Acetyl-L-carnitine is predominantly a neuroprotective agent, the existing evidence, particularly from clinical trials involving chemotherapy, strongly suggests a context-dependent neurotoxic potential. The accumulation of ALCAR, especially in conjunction with other neurotoxic insults, may lead to adverse neuronal outcomes. The precise mechanisms underlying this paradoxical effect are not yet fully understood and represent a critical area for future research. A deeper understanding of the dose-dependent effects of ALCAR on mitochondrial function, glutamatergic signaling, and epigenetic regulation is necessary to fully delineate its safety profile. Researchers, scientists, and drug development professionals should exercise caution when considering high-dose ALCAR supplementation, particularly in vulnerable patient populations, and should be guided by the experimental approaches outlined in this technical guide to further investigate its complex neurobiological effects.
References
- 1. atlaschiropractichealthcenter.com [atlaschiropractichealthcenter.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. What is the mechanism of Acetyl-L-carnitine? [synapse.patsnap.com]
- 4. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PeriTox-M, a Cell-Based Assay for Peripheral Neurotoxicity with Improved Sensitivity to Mitochondrial Inhibitors | MDPI [mdpi.com]
- 6. imrpress.com [imrpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Two-Year Trends of Taxane-Induced Neuropathy in Women Enrolled in a Randomized Trial of Acetyl-L-Carnitine (SWOG S0715) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 10. Neuronal mitochondrial amelioration by feeding acetyl-L-carnitine and lipoic acid to aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upregulation of mGlu2 receptors via NF-κB p65 acetylation is involved in the Proneurogenic and antidepressant effects of acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Upregulation of mGlu2 Receptors via NF-κB p65 Acetylation Is Involved in the Proneurogenic and Antidepressant Effects of Acetyl-L-Carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Acetyl-L-carnitine shows neuroprotective and neurotrophic activity in primary culture of rat embryo motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Culture of dorsal root ganglion neurons from aged rats: effects of acetyl-L-carnitine and NGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel [ouci.dntb.gov.ua]
- 19. Culture of dorsal root ganglion neurons from aged rats: Effects of acetyl‐<scp>l</scp>‐carnitine and NGF [ouci.dntb.gov.ua]
- 20. Neuroprotective Effects of Pre-Treament with l-Carnitine and Acetyl-l-Carnitine on Ischemic Injury In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuronal mitochondrial amelioration by feeding acetyl-L-carnitine and lipoic acid to aged rats - 西安交通大学 [scholar.xjtu.edu.cn:443]
- 22. Effects of acetyl-L-carnitine on the survival of adult rat sensory neurons in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Clinical and Experimental Pediatrics [e-cep.org]
- 25. repositorio.utad.pt [repositorio.utad.pt]
- 26. researchgate.net [researchgate.net]
- 27. Respirometry in Neurons | Springer Nature Experiments [experiments.springernature.com]
- 28. Monitoring Mitochondrial Respiration in Mouse Cerebellar Granule Neurons | Springer Nature Experiments [experiments.springernature.com]
- 29. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 32. bit.bio [bit.bio]
- 33. bit.bio [bit.bio]
The Disruptive Influence of D-Carnitine Esters on Mitochondrial Fatty Acid Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial fatty acid β-oxidation is a critical pathway for cellular energy homeostasis. The transport of long-chain fatty acids into the mitochondrial matrix is a tightly regulated process facilitated by the carnitine shuttle, a system of enzymes and transporters. This technical guide provides an in-depth examination of the disruptive role of D-carnitine and its acyl esters, particularly medium and long-chain derivatives, on this vital metabolic pathway. Contrary to the physiological function of L-carnitine, the D-isomers act as potent inhibitors of the carnitine shuttle, primarily targeting the carnitine-acylcarnitine translocase (CACT). This document elucidates the mechanism of this inhibition, presents quantitative data on the inhibitory potency of various D-acylcarnitine esters, and provides detailed experimental protocols for studying these effects. The presented information is crucial for researchers in metabolic diseases and professionals in drug development, as D-carnitine derivatives can serve as valuable tools for investigating fatty acid metabolism and as potential leads for therapeutic intervention.
Introduction: The Carnitine Shuttle and Mitochondrial Fatty Acid Transport
The inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs). Their entry into the mitochondrial matrix for subsequent β-oxidation is mediated by the carnitine shuttle, a multi-step process involving three key components:
-
Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitine esters.
-
Carnitine-Acylcarnitine Translocase (CACT): An antiporter embedded in the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[1][2]
-
Carnitine Palmitoyltransferase II (CPT II): Situated on the matrix side of the inner mitochondrial membrane, CPT II converts the imported acylcarnitines back to acyl-CoAs, which then enter the β-oxidation spiral.
The naturally occurring and biologically active form of carnitine is the L-isomer.[3] L-carnitine and its acetylated form, acetyl-L-carnitine, play crucial roles in cellular metabolism, including the regulation of the mitochondrial acetyl-CoA/CoA ratio.[4][5]
The Disruptive Mechanism of D-Carnitine Esters
While L-carnitine is essential for fatty acid metabolism, its unnatural stereoisomer, D-carnitine, and its acylated derivatives act as inhibitors of the carnitine shuttle. It is a critical distinction that acetyl-D-carnitine itself does not significantly inhibit the key components of the carnitine shuttle .[6] Instead, the primary disruptive agents are the medium and long-chain acyl esters of D-carnitine .
The primary molecular target of these D-acylcarnitines is the carnitine-acylcarnitine translocase (CACT) .[7] D-acylcarnitines act as competitive inhibitors of CACT, binding to the translocase but not being efficiently transported. This competitive inhibition effectively blocks the entry of L-acylcarnitines into the mitochondrial matrix, thereby halting the process of long-chain fatty acid oxidation. This inhibition is dependent on the chain length of the acyl group, with medium to long-chain derivatives exhibiting the most potent inhibitory effects.
Quantitative Analysis of CACT Inhibition by D-Acylcarnitines
The inhibitory potency of various D-acylcarnitine esters on CACT has been quantified in several studies. The following table summarizes the available data on the half-maximal inhibitory concentrations (IC50).
| Inhibitor | IC50 (µM) | Tissue Source | Species | Reference |
| (+)-Octanoylcarnitine | ~35 | Liver | Rat | [8] |
| (+)-Decanoylcarnitine | ~5 | Liver | Rat | [8] |
| (+)-Palmitoylcarnitine | ~35 | Liver | Rat | [8] |
| (+)-Hexanoylcarnitine | >200 | Liver | Rat | [8] |
| (+)-Acetylcarnitine | No significant inhibition | Liver | Rat | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of D-carnitine esters on mitochondrial fatty acid transport.
Isolation of Rat Liver Mitochondria
Objective: To obtain a purified and functional fraction of mitochondria from rat liver for subsequent assays.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Isolation Buffer I (pH 7.4): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 0.5 mM EGTA, 0.5 mM EDTA.[9]
-
Isolation Buffer II (pH 7.4): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 20 mM EGTA.[9]
-
0.85% NaCl, ice-cold
-
Teflon-on-glass homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat via an approved method. Anesthetics should be avoided as they can affect mitochondrial function.[4]
-
Excise the liver and immediately place it in a beaker of ice-cold 0.85% NaCl to chill.[10]
-
Mince the liver tissue in a 50 ml beaker and wash several times with ice-cold 0.85% NaCl to remove blood.[4]
-
Transfer the minced tissue to a pre-chilled Teflon-on-glass homogenizer with 20 ml of ice-cold Isolation Buffer I.[10]
-
Homogenize the tissue with 6-8 passes of the pestle at a low speed.[4]
-
Transfer the homogenate to centrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[4]
-
Carefully decant the supernatant into fresh centrifuge tubes and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.[4]
-
Discard the supernatant. Resuspend the mitochondrial pellet in 20 ml of ice-cold Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.[4]
-
Repeat the wash step with Isolation Buffer II.[4]
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II (e.g., 0.7 ml) and determine the protein concentration using a suitable method (e.g., Biuret or BCA assay).[4][9]
-
Store the mitochondrial suspension on ice and use within 4 hours for functional assays.[9]
Assay of Carnitine-Acylcarnitine Translocase (CACT) Activity
Objective: To measure the rate of carnitine exchange across the inner mitochondrial membrane and assess the inhibitory effect of D-acylcarnitines. This protocol is based on the inhibitor-stop method.
Materials:
-
Isolated mitochondria (as described in 4.1)
-
[³H]L-carnitine
-
L-carnitine (unlabeled)
-
D-acylcarnitine esters (test inhibitors)
-
Mersalyl (B1676301) (inhibitor for stopping the reaction)
-
Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.1 mM EGTA, pH 7.2)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Pre-load the isolated mitochondria with [³H]L-carnitine by incubating them in a buffer containing a known concentration of the radiolabel.
-
Wash the pre-loaded mitochondria to remove external radiolabel.
-
Initiate the exchange reaction by adding a saturating concentration of unlabeled L-carnitine to the mitochondrial suspension. Simultaneously, add the D-acylcarnitine inhibitor at various concentrations.
-
Incubate for a defined period (e.g., 1-5 minutes) at a controlled temperature (e.g., 25°C).
-
Stop the reaction by adding a potent inhibitor of CACT, such as mersalyl (final concentration 1-2 mM).[7]
-
Immediately centrifuge the mitochondria to pellet them.
-
Measure the radioactivity in the supernatant, which represents the amount of [³H]L-carnitine that has been exchanged out of the mitochondria.
-
Calculate the rate of carnitine exchange and determine the IC50 of the D-acylcarnitine inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Assay of Carnitine Palmitoyltransferase (CPT) I and II Activity
Objective: To measure the activity of CPT I and CPT II and to confirm that D-acylcarnitines do not directly inhibit these enzymes. A common method is the radiochemical forward assay.
Materials:
-
Isolated mitochondria (as described in 4.1)
-
[³H]L-carnitine
-
Palmitoyl-CoA
-
Malonyl-CoA (for CPT I inhibition)
-
Bovine serum albumin (BSA), fatty acid-free
-
Reaction buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, 1 mM KCN, 1 mM DTT, pH 7.4)
-
Perchloric acid
-
Butanol
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure for CPT I Activity:
-
Pre-incubate the isolated mitochondria in the reaction buffer containing BSA.
-
Initiate the reaction by adding palmitoyl-CoA and [³H]L-carnitine.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding perchloric acid.
-
Extract the formed [³H]palmitoylcarnitine with butanol.
-
Measure the radioactivity in the butanol phase using a liquid scintillation counter.
-
To measure CPT II activity, the CPT I activity is inhibited by adding malonyl-CoA to the reaction mixture. The remaining activity is attributed to CPT II. Alternatively, the outer mitochondrial membrane can be disrupted (e.g., with digitonin) to expose CPT II to its substrates.
Visualizations
Signaling Pathway: The Carnitine Shuttle
Caption: The carnitine shuttle facilitates the transport of long-chain fatty acids into the mitochondrial matrix.
Experimental Workflow: Assessing CACT Inhibition
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of carnitine acylcarnitine translocase system of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of (+)-octanoylcarnitine in intact myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3.6. Isolation of Rat Liver Mitochondria [bio-protocol.org]
- 10. Isolating mitochondria from liver tissue [ruf.rice.edu]
The Role of Acetyl-L-Carnitine Chloride in Enhancing Cellular Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-L-carnitine (ALCAR) is a pivotal endogenous molecule that plays a critical role in cellular energy metabolism. As the acetylated ester of L-carnitine (B1674952), ALCAR is integral to the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production in the form of adenosine (B11128) triphosphate (ATP). Beyond its canonical role in fatty acid metabolism, ALCAR also contributes its acetyl group to the formation of acetyl-CoA, a primary substrate for the Krebs cycle, and modulates key signaling pathways that govern cellular energy homeostasis, such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways. This technical guide provides an in-depth exploration of the mechanisms by which ALCAR impacts cellular energy metabolism, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Cellular energy metabolism is a complex and highly regulated network of biochemical processes that generate ATP to fuel cellular activities. Mitochondria, the powerhouses of the cell, are central to this process, hosting the Krebs cycle and oxidative phosphorylation. Acetyl-L-carnitine chloride (ALCAR) is a naturally occurring compound that is essential for optimal mitochondrial function.[1] It is synthesized endogenously and can also be obtained through dietary sources.[2] ALCAR's primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their oxidation and subsequent energy production.[3] This guide delves into the multifaceted role of ALCAR in cellular energy metabolism, providing a technical resource for researchers and professionals in the field of drug development.
Mechanism of Action
Facilitation of Fatty Acid Oxidation
The primary and most well-understood role of ALCAR is its involvement in the carnitine shuttle system. Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm. However, the inner mitochondrial membrane is impermeable to these large molecules. Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acyl-carnitine.[3] This acyl-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[4] Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, regenerating acyl-CoA and free L-carnitine. The liberated acyl-CoA then enters the β-oxidation pathway to produce acetyl-CoA, NADH, and FADH2, which subsequently fuel the Krebs cycle and oxidative phosphorylation to generate ATP.[5]
Contribution to the Krebs Cycle
ALCAR serves as a direct donor of acetyl groups for the formation of acetyl-CoA within the mitochondria.[6] Acetyl-CoA is a key metabolic intermediate that condenses with oxaloacetate to form citrate, initiating the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). By providing a readily available source of acetyl-CoA, ALCAR can enhance the flux through the Krebs cycle, leading to increased production of NADH and FADH2, the primary electron donors for the electron transport chain.
Modulation of Cellular Signaling Pathways
AMP-Activated Protein Kinase (AMPK): AMPK is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio). Activated AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Studies have shown that ALCAR can activate AMPK, although the precise mechanism is still under investigation.[7] AMPK activation, in turn, can lead to increased glucose uptake and fatty acid oxidation.
Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It is generally activated under conditions of high nutrient and energy availability. There is evidence to suggest that ALCAR may modulate mTOR signaling, potentially through its influence on AMPK, as AMPK is a known inhibitor of mTOR.[8]
Quantitative Effects on Cellular Metabolism
The following tables summarize the quantitative effects of Acetyl-L-carnitine supplementation on various parameters of cellular energy metabolism as reported in preclinical studies.
Table 1: Effect of ALCAR on Oxygen Consumption
| Organism/Cell Type | Treatment Details | Parameter Measured | Result | Reference |
| Old Rats (Hepatocytes) | 1.5% (wt/vol) ALCAR in drinking water for 1 month | Oxygen Consumption Rate | Increased from 328 ± 42 to 450 ± 42 μM O₂/min/10⁷ cells | [9][10] |
| Old Rats (Perfused Liver) | 1.5% (w/v) ALCAR in drinking water for 1 month | Oxygen Consumption | Almost completely restored the age-dependent decline | [11] |
| Young Rats (Perfused Liver) | 1.5% (w/v) ALCAR in drinking water for 1 month | Oxygen Consumption | Increased | [11] |
| Old Rats (Skeletal Muscle) | 15 g/L ALCAR in drinking water for 1 month | Skeletal Muscle Respiration | Elevated | [12] |
Table 2: Effect of ALCAR on Mitochondrial Enzyme Activity and Protein Levels
| Organism/Cell Type | Treatment Details | Parameter Measured | Result | Reference |
| Old Rats (Heart Interfibrillar Mitochondria) | Dietary supplementation with ALCAR | CPT1 Activity | Reversed the age-related decline | [13] |
| Aged Rats (Heart and Skeletal Muscle) | L-carnitine supplementation for 14 and 21 days | Electron Transport Chain Complex Activities | Improved levels in aged rats | [14] |
| Aged Rats (Heart and Skeletal Muscle) | L-carnitine supplementation | Citric Acid Cycle Enzyme Activities (Isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, succinate (B1194679) dehydrogenase, malate (B86768) dehydrogenase) | Reverted activities nearer to that of young control rats | [15] |
| Aged Rat Heart | Intraperitoneal injection or oral administration of ALCAR | Mitochondrial Protein Acetylation | Increased acetylation of Krebs cycle, β-oxidation, and ATP synthase enzymes | [16] |
Table 3: Effect of ALCAR on ATP Levels and Other Metabolites
| Organism/Cell Type | Treatment Details | Parameter Measured | Result | Reference |
| SH-SY-5Y Human Neuroblastoma Cells | 50 µM ALCAR | ATP Levels (following Aβ-induced depletion) | Prevented ATP depletion | [6] |
| Newborn Rat Hepatocytes | Incubation with oleate, lactate, and carnitine | Intracellular ATP Concentration | Significantly increased with carnitine supplementation | [17] |
| Old Rat Heart | Dietary supplementation with ALCAR | Acyl-carnitine Levels | Restored to levels seen in young controls | [13] |
Experimental Protocols
Measurement of Fatty Acid Oxidation (FAO)
This protocol describes a radiometric assay to measure the β-oxidation of [1-¹⁴C]-palmitic acid by quantifying the production of ¹⁴C-labeled acid-soluble metabolites (ASMs).[18][19]
Materials:
-
Cells of interest (e.g., C2C12 myotubes)
-
Cell culture medium
-
[1-¹⁴C]-Palmitic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
L-Carnitine
-
Perchloric acid (PCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in a 24-well plate and grow to confluence.
-
Preparation of ¹⁴C-Palmitate-BSA Conjugate:
-
Prepare a stock solution of non-radioactive palmitate complexed to BSA.
-
Add a known amount of [1-¹⁴C]-palmitic acid to the palmitate-BSA solution.
-
-
Assay Incubation:
-
Wash cells with serum-free medium.
-
Add assay medium containing the ¹⁴C-palmitate-BSA conjugate and L-carnitine to the cells.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
-
Termination and ASM Separation:
-
Stop the reaction by adding cold PCA to precipitate macromolecules.
-
Centrifuge the samples to pellet the precipitate.
-
Collect the supernatant containing the ASMs.
-
-
Quantification:
-
Add the supernatant to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of FAO as nmol of ¹⁴C-palmitate converted to ASMs per unit time per mg of protein.
-
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure OCR in intact cells.[20][21]
Materials:
-
Cells of interest
-
Seahorse XF cell culture microplate
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Extracellular flux analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
-
Instrument Setup and Calibration: Calibrate the extracellular flux analyzer according to the manufacturer's instructions.
-
Mitochondrial Stress Test:
-
Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.
-
Place the cell plate in the analyzer.
-
Perform sequential injections of oligomycin, FCCP, and rotenone/antimycin A while measuring OCR at baseline and after each injection.
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial respiration:
-
Basal Respiration
-
ATP-linked Respiration
-
Maximal Respiration
-
Proton Leak
-
Spare Respiratory Capacity
-
-
Measurement of Cellular ATP Levels
This protocol describes a luciferase-based assay to quantify cellular ATP levels.[22][23]
Materials:
-
Cells of interest
-
96-well opaque-walled plates
-
ATP assay kit (containing luciferase, luciferin (B1168401), and cell lysis buffer)
-
Luminometer
Procedure:
-
Cell Culture: Seed cells in a 96-well opaque-walled plate and treat with ALCAR as required.
-
Cell Lysis:
-
Remove the culture medium.
-
Add cell lysis buffer to each well and incubate to release cellular contents, including ATP.
-
-
Luciferase Reaction:
-
Add the luciferase/luciferin reagent to each well. The luciferase will catalyze the oxidation of luciferin in the presence of ATP, producing light.
-
-
Measurement:
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Determine the ATP concentration in the samples by interpolating from the standard curve.
-
Normalize ATP levels to cell number or protein concentration.
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: ALCAR-mediated modulation of AMPK and mTOR signaling pathways.
Experimental Workflow: Measurement of Fatty Acid Oxidation
Caption: Workflow for radiometric measurement of fatty acid oxidation.
Core Mechanism of ALCAR in Mitochondrial Metabolism
Caption: Core mechanism of ALCAR in mitochondrial fatty acid oxidation and Krebs cycle.
Conclusion
Acetyl-L-carnitine chloride is a multifaceted molecule that plays a central and indispensable role in cellular energy metabolism. Its ability to facilitate the transport of fatty acids into the mitochondria for β-oxidation, provide acetyl groups for the Krebs cycle, and modulate key metabolic signaling pathways underscores its importance in maintaining cellular energy homeostasis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of ALCAR in various metabolic and age-related disorders. Future research should continue to explore the precise molecular mechanisms underlying ALCAR's effects and its potential applications in clinical settings.
References
- 1. mmfitness.com.au [mmfitness.com.au]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. australianmuscle.com.au [australianmuscle.com.au]
- 4. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine in Human Muscle Bioenergetics: Can Carnitine Supplementation Improve Physical Exercise? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-L-carnitine protects against amyloid-beta neurotoxicity: roles of oxidative buffering and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple AMPK activators inhibit l-carnitine uptake in C2C12 skeletal muscle myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. pnas.org [pnas.org]
- 10. Acetyl-L-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetyl-L-carnitine treatment stimulates oxygen consumption and biosynthetic function in perfused liver of young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetyl-L-carnitine supplementation differently influences nutrient partitioning, serum leptin concentration and skeletal muscle mitochondrial respiration in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Age-associated decreased activities of mitochondrial electron transport chain complexes in heart and skeletal muscle: role of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Supplementation of L-carnitine improves mitochondrial enzymes in heart and skeletal muscle of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetyl-L-carnitine increases mitochondrial protein acetylation in the aged rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of L-carnitine on glycogen synthesis and ATP production in cultured hepatocytes of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. escholarship.org [escholarship.org]
- 22. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Acetyl-L-carnitine and Acetyl-D-carnitine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on Acetyl-L-carnitine (ALCAR), the biologically active isomer, and its counterpart, Acetyl-D-carnitine chloride. Due to the limited research on the D-isomer, this document focuses on the extensive in vitro data available for ALCAR, with comparative insights into the D-isomer's distinct properties where available. The information presented herein is intended to support further research and drug development efforts in neurology, metabolism, and cellular biology.
Cellular Uptake and Metabolism: A Tale of Two Isomers
The stereochemistry of acetylcarnitine plays a critical role in its biological activity, beginning with its transport across the cell membrane and subsequent metabolic fate. In vitro studies using isolated guinea-pig enterocytes have demonstrated that both L-carnitine (B1674952) and D-carnitine are taken up via a carrier-mediated process. This transport is temperature-dependent and for the L-isomer, also sodium-dependent.[1]
A key differentiator between the two isomers lies in their intracellular metabolism. While D-carnitine is not metabolized, L-carnitine is readily acetylated.[1] In fact, this acetylation is a primary driver for the higher intracellular to extracellular concentration gradient observed for L-carnitine compared to D-carnitine.[1] Acetyl-L-carnitine, when taken up by intestinal cells, is deacetylated and then partially reacetylated intracellularly.[1]
| Parameter | L-Carnitine | D-Carnitine | Acetyl-L-carnitine | Source |
| Transport Mechanism | Carrier-mediated, Na+-dependent | Carrier-mediated | Carrier-mediated | [1] |
| Km (Jejunal cells) | 6-7 µM | 5 µM | - | [1] |
| Intracellular Metabolism | Acetylated (approx. 60% after 30 min) | Not metabolized | Deacetylated and reacetylated | [1] |
| Intracellular/Extracellular Gradient | 2.7 | 1.4 | - | [1] |
Experimental Protocol: Carnitine Uptake Assay in Isolated Enterocytes
This protocol is adapted from studies on guinea-pig enterocytes.[1]
1. Cell Isolation:
-
Euthanize a guinea pig and excise the jejunum and ileum.
-
Wash the intestinal segments with ice-cold saline.
-
Fill the segments with a citrate-buffered saline solution and incubate at 37°C for 15 minutes.
-
Gently palpate the segments to release the enterocytes into a fresh buffer solution.
-
Filter the cell suspension through nylon gauze and wash the cells by centrifugation.
2. Uptake Assay:
-
Resuspend the isolated enterocytes in a Krebs-Ringer bicarbonate buffer.
-
Pre-incubate the cell suspension at 37°C for 5 minutes.
-
Initiate the uptake by adding radiolabeled [¹⁴C]L-carnitine or [¹⁴C]D-carnitine at the desired concentration.
-
At specified time points, take aliquots of the cell suspension and immediately centrifuge them through a layer of silicone oil to separate the cells from the incubation medium.
-
Lyse the cell pellet and measure the radioactivity using a scintillation counter.
-
To determine the intracellular metabolism, the cell lysate can be analyzed by chromatography to separate free carnitine from its acetylated form.
3. Data Analysis:
-
Calculate the intracellular concentration of the radiolabeled substrate.
-
Determine the kinetic parameters (Km and Vmax) by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Neuroprotective Effects of Acetyl-L-carnitine
A significant body of in vitro research has focused on the neuroprotective properties of Acetyl-L-carnitine. These studies demonstrate its ability to mitigate neuronal cell death induced by various insults, including excitotoxicity and oxidative stress.
Protection Against Excitotoxicity
ALCAR has been shown to protect primary rat cortical and hippocampal neurons from excitotoxicity induced by glutamate, kainic acid, and N-methyl-D-aspartate (NMDA).[2] Chronic exposure to ALCAR (10-50 µM for 10 days) reduced cell mortality caused by fetal calf serum deprivation.[2] Acute co-exposure with 1 mM ALCAR attenuated the neurotoxicity induced by 250 µM NMDA.[2]
| Condition | Cell Type | Insult | ALCAR Concentration | Outcome | Source |
| Chronic Exposure (10 days) | Rat Hippocampal & Cortical Neurons | Fetal Calf Serum Deprivation (24h) | 10-50 µM | Reduced cell mortality | [2] |
| Chronic Exposure (10 days) | Rat Hippocampal & Cortical Neurons | Glutamate (0.25-1 mM, 24h) | 50 µM | Partial protection | [2] |
| Chronic Exposure (10 days) | Rat Hippocampal & Cortical Neurons | Kainic Acid (250-500 µM, 24h) | 50 µM | Partial protection | [2] |
| Acute Co-exposure | Rat Cortical Neurons | NMDA (100 µM, 30 min) | 1 mM | 86.2 ± 3.4% live cells vs 64.3 ± 12.9% in NMDA group | [3] |
| Chronic Treatment | Rat Hippocampal & Cortical Neurons | NMDA (0.25-1 mM, 24h) | 50 µM | Significantly reduced neuronal death | [2] |
| Chronic Treatment | Rat Cortical Neurons | NMDA (100 µM, 30 min + 24h recovery) | 1 mM | 74.4 ± 9.9% live cells vs 33.7 ± 9.6% in NMDA group | [3] |
Mitigation of Oxidative Stress and Mitochondrial Dysfunction
ALCAR's neuroprotective effects are also attributed to its role in mitochondrial function and its antioxidant properties. In vitro studies using PC12 cells subjected to oxygen-glucose deprivation (OGD), a model for ischemia, have shown that pretreatment with ALCAR (200 µmol/L) reduces cell injury, apoptosis, and death.[4][5] This protective effect is associated with an increase in the activities of superoxide (B77818) dismutase (SOD) and ATPase, and a decrease in the concentration of malondialdehyde (MDA), a marker of lipid peroxidation.[4][5]
| Parameter | Cell Type | Insult | ALCAR Concentration | Outcome | Source |
| Cell Viability | PC12 cells | OGD | 200 µmol/L | Increased cell viability | [5] |
| Apoptosis (TUNEL) | PC12 cells | OGD | 200 µmol/L | Reduced apoptosis | [5] |
| Cell Death (SYTOX/PI) | PC12 cells | OGD | 200 µmol/L | Reduced cell death | [5] |
| SOD Activity | PC12 cells | OGD | 200 µmol/L | Increased activity | [4][5] |
| ATPase Activity | PC12 cells | OGD | 200 µmol/L | Increased activity | [4][5] |
| MDA Levels | PC12 cells | OGD | 200 µmol/L | Decreased levels | [4][5] |
Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)
This protocol is based on studies using PC12 cells.[5]
1. Cell Culture and Pretreatment:
-
Culture PC12 cells in DMEM supplemented with fetal bovine serum and horse serum.
-
Seed cells in 96-well plates for viability assays or on coverslips in larger plates for microscopy-based assays.
-
Pre-treat the cells with the desired concentration of Acetyl-L-carnitine (e.g., 200 µmol/L) for 24 hours.
2. Oxygen-Glucose Deprivation (OGD):
-
Prepare a glucose-free buffer (e.g., Earle's Balanced Salt Solution without glucose).
-
Wash the cells with the glucose-free buffer.
-
Place the cells in an anaerobic chamber with a hypoxic gas mixture (e.g., 95% N₂, 5% CO₂) at 37°C for a predetermined duration (e.g., 3 hours).
3. Reperfusion and Assessment:
-
After the OGD period, replace the glucose-free buffer with the original culture medium.
-
Return the cells to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).
-
Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.
-
Evaluate cell death and apoptosis using fluorescent staining methods such as TUNEL for DNA fragmentation, and SYTOX Green or Propidium Iodide (PI) for membrane integrity.
4. Biochemical Assays:
-
For mechanistic studies, lyse the cells after the reperfusion period.
-
Measure the activity of antioxidant enzymes like SOD using commercially available kits.
-
Quantify lipid peroxidation by measuring MDA levels using a thiobarbituric acid reactive substances (TBARS) assay.
-
Measure ATPase activity using a colorimetric assay that detects inorganic phosphate (B84403) released from ATP hydrolysis.
Signaling Pathways and Mechanisms of Action
The in vitro effects of Acetyl-L-carnitine are underpinned by its central role in cellular energy metabolism, particularly within the mitochondria.
The Carnitine Shuttle and Fatty Acid Oxidation
ALCAR is an integral part of the carnitine shuttle, a system that transports long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is crucial for generating ATP, especially in energy-demanding tissues like the brain.
References
- 1. Uptake of L-carnitine, D-carnitine and acetyl-L-carnitine by isolated guinea-pig enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of pre-treatment with l-carnitine and acetyl-L-carnitine on ischemic injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Chiral HPLC Method for the Separation of Acetylcarnitine Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylcarnitine, a chiral molecule, plays a crucial role in cellular metabolism, with the L-enantiomer being biologically active. The D-enantiomer, however, can exhibit toxic effects. Consequently, the enantiomeric purity of acetyl-L-carnitine is a critical quality attribute in pharmaceutical formulations and a key parameter in biomedical research. This document provides detailed application notes and protocols for the chiral separation of acetylcarnitine enantiomers using High-Performance Liquid Chromatography (HPLC). Both direct and indirect methods are presented, offering flexibility for various laboratory settings and analytical requirements.
Introduction
The separation of enantiomers is a significant challenge in analytical chemistry. For acetylcarnitine, distinguishing between the D- and L-forms is essential for ensuring the safety and efficacy of therapeutic products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations, employing either a chiral stationary phase (CSP) for direct separation or a chiral derivatizing agent for indirect separation on a standard achiral column. This note details validated methods for both approaches.
Direct Chiral HPLC Separation
Direct methods involve the use of a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
Method 1: Ligand-Exchange Chiral HPLC
This method utilizes a ligand-exchange type chiral column for the separation of acetylcarnitine enantiomers.
Experimental Protocol:
-
Sample Preparation: Dissolve the acetylcarnitine sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions:
Expected Results:
The enantiomers are expected to be baseline separated, with the D-enantiomer eluting before the L-enantiomer.[1]
| Parameter | Value |
| Resolution (Rs) | 1.92 |
| Separation Factor (α) | 1.11 |
| Limit of Detection (LOD) | 0.1% |
| Limit of Quantitation (LOQ) | 0.15% |
Table 1: Typical performance data for the direct ligand-exchange chiral HPLC method.[1]
Method 2: Teicoplanin-Based Chiral Stationary Phase
This method employs a macrocyclic glycopeptide-based chiral stationary phase.
Experimental Protocol:
-
Sample Preparation: Dissolve the acetylcarnitine sample in the mobile phase to a suitable concentration.
-
HPLC System: A standard HPLC system with an Evaporative Light Scattering Detector (ELSD) is recommended.
-
Chromatographic Conditions:
Expected Results:
This method provides excellent separation of the enantiomers. The elution order is typically the R-enantiomer (D-form) before the S-enantiomer (L-form).[2]
| Parameter | Value |
| Retention Factor (k1) | 1.46 |
| Separation Factor (α) | 3.04 |
Table 2: Chromatographic parameters for the teicoplanin-based CSP method.[2]
Indirect Chiral HPLC Separation
Indirect methods involve the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral HPLC column.
Method 3: Derivatization with L-alanine-beta-naphthylamide
This method involves pre-column derivatization followed by separation on a reversed-phase column.[1][3]
Experimental Protocol:
-
Derivatization Procedure:
-
Sample Preparation: After derivatization, the reaction mixture can be directly injected or diluted with the mobile phase as needed.
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient
Expected Results:
The diastereomeric derivatives are separated on the C18 column.
| Parameter | Value |
| Resolution (Rs) | 1.94 |
| Separation Factor (α) | 1.10 |
| Run Time | < 10 minutes |
| Detection Limit of D-AC in L-AC | < 0.05% |
Table 3: Performance characteristics of the indirect method with L-Ala-beta-NA derivatization.[3]
Experimental Workflows
Caption: Experimental workflows for direct and indirect chiral HPLC separation of acetylcarnitine enantiomers.
Signaling Pathways and Logical Relationships
Caption: Logical relationship of approaches for the chiral separation of acetylcarnitine enantiomers.
Conclusion
The choice between a direct and an indirect chiral HPLC method for the separation of acetylcarnitine enantiomers depends on the specific requirements of the analysis, including the availability of instrumentation (chiral columns), desired sensitivity, and sample throughput. The direct methods are often simpler as they do not require a derivatization step, while indirect methods can be advantageous when a suitable chiral stationary phase is not available or when higher sensitivity is required through the introduction of a chromophore or fluorophore during derivatization. The protocols provided here offer robust and reliable options for the quality control and research applications involving acetylcarnitine.
References
Application Notes and Protocols for the Synthesis and Purification of Enantiomerically Pure Acetyl-D-carnitine
Introduction
Acetyl-L-carnitine is an endogenous mitochondrial metabolite crucial for fatty acid metabolism and cellular energy production. It facilitates the transport of acetyl-CoA into the mitochondrial matrix, a key step in the oxidation of fatty acids, and is involved in the synthesis of the neurotransmitter acetylcholine. While the L-enantiomer possesses significant biological activity, its counterpart, Acetyl-D-carnitine, is known to be a competitive inhibitor of carnitine acetyltransferase, potentially leading to a depletion of L-carnitine (B1674952) stores. Consequently, the synthesis and purification of enantiomerically pure Acetyl-D-carnitine are of high importance for research, drug development, and as a standard for analytical methods aimed at detecting enantiomeric impurities in Acetyl-L-carnitine formulations.
These application notes provide detailed protocols for the chemical synthesis of Acetyl-D-carnitine from D-carnitine, its subsequent purification by recrystallization, and methods for the analysis of its enantiomeric purity using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Synthesis of Acetyl-D-carnitine Hydrochloride
This protocol describes the acetylation of D-carnitine hydrochloride using acetyl chloride in glacial acetic acid. The procedure is analogous to the synthesis of Acetyl-L-carnitine hydrochloride.[1]
Materials:
-
D-carnitine hydrochloride
-
Glacial acetic acid
-
Acetyl chloride
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve D-carnitine hydrochloride in glacial acetic acid.
-
Slowly add acetyl chloride dropwise to the stirred solution at room temperature. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for approximately 40 minutes.[1]
-
To precipitate the product, add diethyl ether to the reaction mixture and continue stirring.
-
Collect the resulting solid precipitate by vacuum filtration and wash with diethyl ether.
-
Dry the crude Acetyl-D-carnitine hydrochloride under vacuum.
Purification of Acetyl-D-carnitine Hydrochloride by Recrystallization
This protocol details the purification of crude Acetyl-D-carnitine hydrochloride using a mixed solvent system of ethanol (B145695) and acetone (B3395972).[1][2]
Materials:
-
Crude Acetyl-D-carnitine hydrochloride
-
Anhydrous ethanol
-
Acetone
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude Acetyl-D-carnitine hydrochloride in a minimal amount of hot anhydrous ethanol in an Erlenmeyer flask.
-
Once completely dissolved, slowly add acetone to the hot solution until it becomes slightly turbid.
-
Gently heat the solution until the turbidity just disappears.
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold acetone-ethanol (1:3) mixture.[2]
-
Dry the crystals under vacuum to obtain pure Acetyl-D-carnitine hydrochloride.
Analysis of Enantiomeric Purity by Chiral HPLC
The enantiomeric purity of the synthesized Acetyl-D-carnitine can be determined by chiral HPLC. Two methods are presented here: a direct method using a chiral column and an indirect method involving derivatization.
3.1. Direct Chiral HPLC Method
This method utilizes a ligand-exchange type chiral column for the direct separation of acetylcarnitine enantiomers.[3]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: 2 mM aqueous copper(II) sulfate (B86663) solution containing 500 mM sodium perchlorate.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
-
Elution Order: D-enantiomer followed by the L-enantiomer.[3]
Sample Preparation:
-
Dissolve a known concentration of the synthesized Acetyl-D-carnitine hydrochloride in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3.2. Indirect Chiral HPLC Method with Derivatization
This method involves derivatizing the acetylcarnitine enantiomers with a chiral reagent, L-alanine-β-naphthylamide, to form diastereomers that can be separated on a standard reversed-phase column.[6]
Derivatization Procedure:
-
Dissolve the Acetyl-D-carnitine sample in a suitable solvent.
-
Add a solution of L-alanine-β-naphthylamide and a coupling agent (e.g., a carbodiimide) to the sample solution.
-
Allow the reaction to proceed at room temperature for approximately 10 minutes.[6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: ODS (C18) column.
-
Mobile Phase: A suitable mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 254 nm.[6]
-
Temperature: Ambient.
Data Presentation
Table 1: Synthesis and Purification of Acetyl-D-carnitine Hydrochloride
| Parameter | Value | Reference |
| Starting Material | D-carnitine hydrochloride | - |
| Acetylating Agent | Acetyl chloride | [1] |
| Solvent | Glacial acetic acid | [1] |
| Reaction Time | ~40 minutes | [1] |
| Purification Method | Recrystallization | [1][2] |
| Recrystallization Solvent | Ethanol/Acetone | [1][2] |
| Expected Purity | >99% | [7] |
Table 2: Chiral HPLC Analysis of Acetyl-D-carnitine Enantiomeric Purity
| Parameter | Direct Method | Indirect Method | Reference |
| Column | SUMICHIRAL OA-6100 | ODS (C18) | [3][6] |
| Mobile Phase | 2 mM CuSO₄, 500 mM NaClO₄ (aq) | Acetonitrile/Buffer | [3][6] |
| Derivatizing Agent | None | L-alanine-β-naphthylamide | [6] |
| Resolution (Rs) | 1.92 | 1.94 | [3][6] |
| Separation Factor (α) | 1.11 | 1.10 | [3][6] |
| Detection Wavelength | 254 nm | 254 nm | [3][6] |
| Limit of Detection | 0.1% | <0.05% | [3][6] |
Visualizations
References
- 1. WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. scas.co.jp [scas.co.jp]
- 5. SUMICHIRAL OA columns [sascorp.jp]
- 6. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN117185945A - Preparation method of acetyl L-carnitine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Utilizing Acetyl-D-carnitine chloride as a Negative Control in Carnitine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular metabolism, L-carnitine and its acetylated form, Acetyl-L-carnitine, play a pivotal role in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. The stereospecificity of the enzymes involved in this pathway, such as carnitine acetyltransferase (CAT), is a critical aspect of their function. This characteristic makes the D-isomer of acetyl-carnitine, Acetyl-D-carnitine chloride, an ideal negative control for in vitro and in vivo studies. This document provides detailed application notes and protocols for the effective use of this compound as a negative control in carnitine research, ensuring the specificity and validity of experimental findings.
The biological activity of carnitine is specific to its L-isomer. D-carnitine is not only biologically inactive but can also act as an inhibitor of L-carnitine's functions, likely by competing for the active sites of enzymes and transporters in the carnitine system. Therefore, employing this compound as a negative control allows researchers to distinguish the specific effects of the L-isomer from non-specific or potential off-target effects.
Principle of Use as a Negative Control
The rationale for using this compound as a negative control is rooted in the stereoselectivity of the enzymes that metabolize carnitine. Carnitine acetyltransferase (CAT) catalyzes the reversible transfer of an acetyl group from acetyl-CoA to L-carnitine. Due to the specific three-dimensional conformation of the enzyme's active site, it exhibits a high degree of specificity for the L-isomer of carnitine. Acetyl-D-carnitine, being the enantiomer of the natural substrate, is not expected to be a substrate for CAT and may act as a competitive inhibitor.
By including a treatment group with this compound alongside the experimental group (treated with Acetyl-L-carnitine) and a vehicle control, researchers can:
-
Confirm Stereospecificity: Demonstrate that the observed biological effects are specific to the L-isomer of acetyl-carnitine.
-
Identify Off-Target Effects: Differentiate between effects mediated by the carnitine shuttle and other non-specific interactions.
-
Validate Assay Specificity: Ensure that the experimental assays are specifically measuring the activity related to L-carnitine metabolism.
Data Presentation
The following table summarizes the type of quantitative data that should be generated when characterizing the inhibitory potential of this compound. Please note that the values for this compound are hypothetical and need to be determined experimentally. Data for known inhibitors are provided for reference.
| Compound | Target Enzyme | Inhibition Type | Ki (Inhibitory Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference |
| This compound | Carnitine Acetyltransferase (CAT) | Competitive (Hypothesized) | To be determined | To be determined | N/A |
| Mildronate | Carnitine Acetyltransferase (CAT) | Competitive | 1.6 mM | - | [1] |
| Palmitoyl-CoA | Carnitine Acetyltransferase (CAT) | Mixed-model | - | 30.6 µM (pigeon), 178 µM (rat, recombinant), 65 µM (mouse) | [2] |
Experimental Protocols
Protocol 1: Determination of the Inhibitory Effect of this compound on Carnitine Acetyltransferase (CAT) Activity
This protocol is adapted from a continuous spectrophotometric rate determination assay.
Objective: To quantify the inhibitory effect of this compound on the activity of carnitine acetyltransferase (CAT).
Materials:
-
Carnitine Acetyltransferase (CAT) from pigeon breast muscle (or other suitable source)
-
Acetyl-L-carnitine hydrochloride
-
This compound
-
Coenzyme A (CoA)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Spectrophotometer capable of reading at 412 nm
-
96-well microplate (optional, for higher throughput)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Tris-HCl buffer (100 mM, pH 8.0).
-
Prepare a stock solution of DTNB (e.g., 10 mM in buffer).
-
Prepare stock solutions of Acetyl-L-carnitine (substrate) and this compound (inhibitor) in buffer. The concentrations should be chosen to allow for a range of final concentrations in the assay.
-
Prepare a stock solution of CoA (e.g., 10 mM in buffer).
-
Prepare a working solution of CAT in cold buffer immediately before use (e.g., 0.5 - 1.0 unit/mL).
-
-
Assay Setup:
-
In a cuvette or microplate well, combine the following in this order:
-
Tris-HCl buffer
-
DTNB solution (final concentration ~0.1 mM)
-
Acetyl-L-carnitine solution (at a concentration around the Km of the enzyme)
-
Varying concentrations of this compound (for the inhibition curve) or buffer (for the control).
-
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the CAT enzyme solution.
-
Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes. The increase in absorbance is due to the reaction of the free CoA-SH produced with DTNB to form 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.
-
Record the rate of change in absorbance (ΔA/min).
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction from the linear portion of the absorbance vs. time plot.
-
Plot the enzyme velocity (or percentage of inhibition) against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (Acetyl-L-carnitine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.
-
Protocol 2: Using this compound as a Negative Control in a Cell-Based Assay for Fatty Acid Oxidation
Objective: To demonstrate that the enhancement of fatty acid oxidation by Acetyl-L-carnitine is a specific effect of the L-isomer.
Materials:
-
Cell line of interest (e.g., hepatocytes, myotubes)
-
Cell culture medium
-
Fatty acid substrate (e.g., 14C-palmitate or a fluorescent fatty acid analog)
-
Acetyl-L-carnitine
-
This compound
-
Vehicle control (e.g., sterile water or saline)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at a suitable density in a multi-well plate and allow them to adhere and grow.
-
Prepare treatment media containing:
-
Vehicle control
-
Acetyl-L-carnitine (at the desired experimental concentration)
-
This compound (at the same concentration as Acetyl-L-carnitine)
-
-
Replace the culture medium with the treatment media and incubate for a predetermined period (e.g., 24 hours).
-
-
Fatty Acid Oxidation Assay:
-
After the treatment period, replace the media with fresh media containing the radiolabeled or fluorescent fatty acid substrate.
-
Incubate for a period sufficient to allow for fatty acid uptake and oxidation (e.g., 2-4 hours).
-
For radiolabeled assays, measure the amount of 14CO2 produced or the amount of acid-soluble metabolites as an indicator of β-oxidation.
-
For fluorescent assays, measure the fluorescence intensity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Quantify the rate of fatty acid oxidation for each treatment group.
-
Compare the results from the Acetyl-L-carnitine treated group with the vehicle control and the this compound treated group.
-
A significant increase in fatty acid oxidation in the Acetyl-L-carnitine group compared to both the vehicle and the Acetyl-D-carnitine group would indicate a specific effect of the L-isomer.
-
Mandatory Visualizations
Caption: L-Carnitine Dependent Fatty Acid Oxidation Pathway and the Role of Acetyl-D-carnitine as a Negative Control.
References
Application of Acetyl-D-carnitine in Studies of Carnitine Transport Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine and its acetylated form, Acetyl-L-carnitine, are crucial for cellular energy metabolism, primarily through their role in transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2] The uptake of carnitine and its derivatives from the extracellular environment into the cell is predominantly mediated by the high-affinity sodium-dependent carnitine transporter, OCTN2 (Organic Cation/Carnitine Transporter 2), encoded by the SLC22A5 gene.[2][3][4] Understanding the dynamics of this transport is vital for studying various metabolic disorders and for the development of drugs that may interact with this transporter.
Acetyl-D-carnitine, the D-enantiomer of the biologically active L-form, serves as a valuable tool in pharmacological studies as a competitive inhibitor of carnitine transport. By competing with L-carnitine and Acetyl-L-carnitine for binding to OCTN2, Acetyl-D-carnitine can be used to investigate the kinetics and specificity of the carnitine transport system, and to probe the functional consequences of its inhibition. These application notes provide an overview of the use of Acetyl-D-carnitine in carnitine transport inhibition studies, including quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.
Quantitative Data on Carnitine Transport Inhibition
| Inhibitor | Target | Cell Line/System | Inhibitor Concentration | Effect | Reference |
| D-carnitine | OCTN2 | ATI-like human primary alveolar epithelial cells | 500 µM | Inhibited [3H]-acetyl-l-carnitine uptake to ~30% of control | [5] |
| D-carnitine | OCTN2 | A549 (human lung carcinoma) | 500 µM | Similar inhibition to that observed in ATI-like cells | [5] |
| Substrate | Transporter | Cell Line/System | Km Value | Reference |
| L-carnitine | Carnitine Transporter | Isolated guinea-pig enterocytes | 6-7 µM | [6] |
| D-carnitine | Carnitine Transporter | Isolated guinea-pig enterocytes | 5 µM | [6] |
| Carnitine | OCTN2 | Not specified | 4.34 µM | [4] |
| Acetyl-L-carnitine | OCTN2 | A549 cells | 17.7 µM | [5] |
| Acetyl-L-carnitine | OCTN2 | Calu-3 cells | 35.4 µM | [5] |
Signaling Pathways and Transport Mechanisms
The primary mechanism for cellular carnitine uptake is through the OCTN2 transporter. This process is fundamental for maintaining the intracellular carnitine pool necessary for mitochondrial fatty acid oxidation.
Experimental Protocols
Protocol 1: In Vitro Carnitine Transport Inhibition Assay in Cultured Cells
This protocol outlines a method to assess the inhibitory effect of Acetyl-D-carnitine on the uptake of radiolabeled Acetyl-L-carnitine in a cell line known to express the OCTN2 transporter (e.g., A549 cells).
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) and supplements
-
Phosphate-buffered saline (PBS)
-
Transport buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4)
-
[3H]-Acetyl-L-carnitine
-
Acetyl-D-carnitine (inhibitor)
-
Unlabeled Acetyl-L-carnitine (for determining non-specific uptake)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Preparation of Solutions:
-
Prepare a stock solution of [3H]-Acetyl-L-carnitine in transport buffer.
-
Prepare stock solutions of Acetyl-D-carnitine at various concentrations in transport buffer.
-
Prepare a high-concentration solution of unlabeled Acetyl-L-carnitine (e.g., 10 mM) for determining non-specific binding.
-
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed (37°C) transport buffer.
-
Add 500 µL of pre-warmed transport buffer containing the desired concentration of Acetyl-D-carnitine to the appropriate wells. For control wells, add transport buffer without the inhibitor.
-
Pre-incubate the cells with the inhibitor for 10-15 minutes at 37°C.
-
To initiate the uptake, add [3H]-Acetyl-L-carnitine to each well to a final concentration (e.g., 10 µM).
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. To determine the temperature-dependent transport, a parallel set of plates can be incubated at 4°C.[5]
-
To determine non-specific uptake, a set of wells should be incubated with [3H]-Acetyl-L-carnitine in the presence of a high concentration of unlabeled Acetyl-L-carnitine.
-
-
Termination of Uptake:
-
Aspirate the uptake solution from the wells.
-
Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add 500 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Transfer the lysate to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Calculate the rate of uptake (e.g., in pmol/mg protein/min).
-
Plot the percentage of inhibition of [3H]-Acetyl-L-carnitine uptake versus the concentration of Acetyl-D-carnitine to determine the IC50 value.
-
Protocol 2: In Vivo Brain Uptake Inhibition Study in Rodents
This protocol provides a general framework for assessing the effect of Acetyl-D-carnitine on the brain uptake of Acetyl-L-carnitine in vivo, adapted from methodologies used for similar compounds.[7]
Materials:
-
Male Wistar rats (or other suitable rodent model)
-
[3H]-Acetyl-L-carnitine
-
14C-Inulin (or other impermeable marker)
-
Acetyl-D-carnitine
-
Saline solution
-
Anesthetic agent
-
Syringes and needles for carotid artery injection
-
Brain harvesting tools
-
Tissue solubilizer
-
Scintillation counter
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Surgically expose the common carotid artery.
-
-
Injection Solution Preparation:
-
Prepare a saline solution containing a known concentration of [3H]-Acetyl-L-carnitine and 14C-Inulin.
-
For the experimental group, co-administer a solution of Acetyl-D-carnitine. The control group receives the injection solution without the inhibitor.
-
-
Carotid Artery Injection:
-
Inject a small bolus (e.g., 200 µL) of the injection solution into the common carotid artery over a short period (e.g., 5 seconds).
-
-
Timed Circulation and Euthanasia:
-
Allow the solution to circulate for a defined period (e.g., 15 seconds).
-
Euthanize the animal via decapitation.
-
-
Sample Collection:
-
Collect trunk blood immediately after decapitation.
-
Rapidly dissect the brain and isolate the region of interest (e.g., cerebral cortex).
-
-
Sample Processing and Analysis:
-
Weigh the brain tissue sample.
-
Solubilize the tissue sample and an aliquot of the injectate and plasma.
-
Perform dual-label scintillation counting to determine the dpm for 3H and 14C.
-
-
Calculation of Brain Uptake Index (BUI):
-
Calculate the BUI as follows: BUI (%) = [([3H]brain / 14Cbrain) / ([3H]injectate / 14Cinjectate)] x 100
-
Compare the BUI between the control and Acetyl-D-carnitine treated groups to determine the extent of inhibition.
-
Conclusion
Acetyl-D-carnitine is a valuable research tool for investigating the mechanisms of carnitine transport. Its ability to competitively inhibit the OCTN2 transporter allows for the detailed characterization of carnitine uptake kinetics and the screening of potential drug interactions with this critical transport system. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments in this area of study. Further research to determine the specific Ki of Acetyl-D-carnitine for OCTN2 would be beneficial for more precise quantitative analyses.
References
- 1. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OCTN2-Mediated Acetyl-l-Carnitine Transport in Human Pulmonary Epithelial Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. OCTN2-Mediated Acetyl-l-Carnitine Transport in Human Pulmonary Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uptake of L-carnitine, D-carnitine and acetyl-L-carnitine by isolated guinea-pig enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The acetylcholinesterase inhibitors competitively inhibited an acetyl L-carnitine transport through the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatisierungstechniken für die GC-MS-Analyse von Acetyl-D-Carnitin: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Die genaue und zuverlässige Quantifizierung von Acetyl-D-Carnitin ist in verschiedenen Forschungsbereichen, einschließlich der Untersuchung von Stoffwechselerkrankungen und der pharmazeutischen Entwicklung, von entscheidender Bedeutung. Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die Analyse von niedermolekularen Metaboliten. Aufgrund der geringen Flüchtigkeit und der polaren Natur von Acetyl-D-Carnitin ist jedoch ein Derivatisierungsschritt vor der GC-MS-Analyse unerlässlich.
Diese Applikationshinweise bieten einen detaillierten Überblick über effektive Derivatisierungstechniken, um Acetyl-D-Carnitin für die GC-MS-Analyse flüchtig zu machen. Es werden detaillierte Protokolle für zwei primäre Methoden vorgestellt: die Umwandlung in β-Acetoxy-γ-butyrolacton und eine allgemeine zweistufige Veresterungs- und Acylierungsreaktion.
Quantitative Daten im Überblick
Die folgende Tabelle fasst die quantitativen Leistungsdaten zusammen, die mit den beschriebenen Derivatisierungstechniken erzielt wurden.
| Derivatisierungstechnik | Analyt | Umwandlungsrate/Wiederfindung | Methode | Referenz |
| Umwandlung in β-Acetoxy-γ-butyrolacton | L-Carnitin | 98% | GC-FID | [1][2] |
| Festphasenextraktion & Derivatisierung | Carnitin & Acylcarnitine | 77-85% | HPLC-MS/MS | [3] |
Experimentelle Protokolle
Methode 1: Umwandlung in β-Acetoxy-γ-Butyrolacton
Diese Methode wandelt Acetyl-D-Carnitin in ein flüchtiges cyclisches Derivat um, das für die GC-MS-Analyse geeignet ist. Der Prozess umfasst zwei Hauptschritte: Cyclisierung zur Bildung von β-Hydroxy-γ-butyrolacton, gefolgt von Acetylierung.[1][2]
Benötigte Materialien:
-
Acetyl-D-Carnitin-Probe
-
Diisopropylethylamin (DIPEA)
-
Essigsäureanhydrid
-
Geeignetes Lösungsmittel (z. B. Acetonitril)
-
Heizblock oder Wasserbad
-
GC-MS-System
Protokoll:
-
Probenvorbereitung: Lösen Sie eine bekannte Menge der Acetyl-D-Carnitin-Probe in einem geeigneten Lösungsmittel.
-
Cyclisierung:
-
Geben Sie Diisopropylethylamin (DIPEA) zur Probe, um die Cyclisierung zum inneren Salz, dem β-Hydroxy-γ-butyrolacton, zu fördern.
-
Erhitzen Sie die Mischung für eine definierte Zeit (z. B. 60 Minuten bei 80 °C), um die Reaktion zu vervollständigen.
-
-
Acetylierung:
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.
-
Fügen Sie Essigsäureanhydrid hinzu, um die Hydroxylgruppe des Lactons zu acetylieren und β-Acetoxy-γ-butyrolacton zu bilden.
-
Inkubieren Sie die Mischung bei Raumtemperatur für eine angemessene Zeit (z. B. 30 Minuten).
-
-
Analyse: Die derivatisierte Probe ist nun bereit für die Injektion in das GC-MS-System.
.dot
Abbildung 1: Workflow für die Derivatisierung von Acetyl-D-Carnitin zu β-Acetoxy-γ-butyrolacton.
Methode 2: Zweistufige Derivatisierung (Veresterung und Acylierung)
Diese allgemeine Methode eignet sich für Verbindungen, die sowohl Carboxyl- als auch Hydroxylgruppen enthalten. Der erste Schritt, die Veresterung, wandelt die Carboxylgruppe in einen Ester um. Der zweite Schritt, die Acylierung, derivatisiert die Hydroxylgruppe.
Benötigte Materialien:
-
Acetyl-D-Carnitin-Probe
-
Veresterungsreagenz (z. B. n-Butanol mit 5% Acetylchlorid)[4]
-
Acylierungsreagenz (z. B. N-Methyl-N-(trimethylsilyl)trifluoracetamid, MSTFA)[5][6]
-
Geeignetes Lösungsmittel (z. B. Pyridin für Silylierung)
-
Heizblock oder Wasserbad
-
GC-MS-System
Protokoll:
-
Probenvorbereitung: Die Probe sollte trocken sein, da Wasser die Derivatisierungsreagenzien stören kann, insbesondere bei der Silylierung.[7]
-
Veresterung (z. B. Butylierung):
-
Acylierung (z. B. Silylierung):
-
Lösen Sie den getrockneten Rückstand in einem geeigneten Lösungsmittel (z. B. Pyridin).
-
Fügen Sie das Silylierungsreagenz (z. B. MSTFA) hinzu.
-
Inkubieren Sie die Mischung bei erhöhter Temperatur (z. B. 37 °C für 30 Minuten), um die Reaktion zu vervollständigen.[5]
-
-
Analyse: Die derivatisierte Probe kann nun direkt in das GC-MS-System injiziert werden.
.dot
Abbildung 2: Allgemeiner Workflow für eine zweistufige Derivatisierung von Acetyl-D-Carnitin.
Überlegungen zur Methodenauswahl
Die Wahl der Derivatisierungstechnik hängt von verschiedenen Faktoren ab, einschließlich der verfügbaren Laborausstattung, der Probenmatrix und den spezifischen analytischen Anforderungen.
-
Die Umwandlung in β-Acetoxy-γ-butyrolacton ist eine spezifische und hocheffiziente Methode für Carnitine, die zu einem einzigen stabilen Derivat führt.
-
Die zweistufige Veresterungs- und Acylierungsreaktion ist ein vielseitigerer Ansatz, der jedoch optimiert werden muss, um unvollständige Reaktionen oder die Bildung von Nebenprodukten zu vermeiden. Silylierungsreagenzien sind feuchtigkeitsempfindlich und erfordern wasserfreie Bedingungen für optimale Ergebnisse.[7]
Für eine genaue Quantifizierung wird die Verwendung von stabil-isotopenmarkierten internen Standards, wie z. B. d3-Acetylcarnitin, dringend empfohlen, um Variationen in der Probenvorbereitung und Derivatisierung auszugleichen.[8]
Durch die Anwendung dieser detaillierten Protokolle können Forscher und Wissenschaftler robuste und zuverlässige Methoden für die quantitative Analyse von Acetyl-D-Carnitin mittels GC-MS entwickeln und validieren.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. brjac.com.br [brjac.com.br]
- 7. mdpi.com [mdpi.com]
- 8. bevital.no [bevital.no]
Application Notes & Protocols: Development of Analytical Standards for Acetyl-D-carnitine Chloride
Introduction
Acetyl-D-carnitine chloride is the D-enantiomer of acetylcarnitine, a derivative of the amino acid carnitine. While the L-form is biologically active and involved in fatty acid metabolism, the D-enantiomer is often considered an impurity or is studied for its distinct pharmacological properties. The development of a robust, well-characterized analytical standard is a critical prerequisite for accurate quantification, impurity profiling, and quality control in research, development, and manufacturing.[1][2] An analytical standard with thoroughly documented identity, purity, and potency ensures the reliability and reproducibility of analytical data.[3]
This document provides detailed protocols and application notes for establishing an analytical reference standard for this compound, covering its characterization, purity assessment, and the validation of key analytical methods.
Overall Workflow for Analytical Standard Development
The establishment of a chemical reference standard is a systematic process that begins with the acquisition of high-purity material and proceeds through comprehensive characterization and documentation.
Caption: Workflow for the development and certification of an this compound reference standard.
Physicochemical Properties
A summary of the fundamental physicochemical properties of Acetyl-DL-carnitine chloride is presented below. These properties should be confirmed for the specific batch of this compound being qualified.
| Property | Value |
| Chemical Name | (R)-2-(acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium, monochloride |
| Molecular Formula | C₉H₁₈ClNO₄ |
| Molecular Weight | 239.70 g/mol |
| CAS Number | 5061-49-4 (for D-enantiomer) |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol[4] |
Experimental Protocols
Protocol 1: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule. Deuterated water (D₂O) is a suitable solvent.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of Deuterium Oxide (D₂O).
-
Instrumentation: Utilize a 500 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply a water suppression pulse sequence if needed.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the ¹H spectrum using the residual HDO peak (approx. 4.79 ppm).
-
Integrate the peaks in the ¹H spectrum and assign them to the corresponding protons.
-
Assign the peaks in the ¹³C spectrum to the corresponding carbon atoms.
-
Compare the obtained spectra with known reference spectra or predicted shifts to confirm the identity.[5][6][7]
-
Typical ¹H NMR Data (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.5 | m | 1H | -CH(OAc)- |
| ~3.6 | m | 2H | -CH₂-N⁺- |
| ~3.2 | s | 9H | -N⁺(CH₃)₃ |
| ~2.7 | d | 2H | -CH₂-COOH |
| ~2.1 | s | 3H | -O-C(=O)-CH₃ |
Note: Exact chemical shifts can vary depending on solvent, concentration, and pH.
Protocol 2: Purity Determination by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for assessing the purity and detecting non-chiral impurities. Due to the lack of a strong chromophore, detection is typically performed at low UV wavelengths (~205-215 nm). A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for retaining this highly polar compound.[8]
Caption: Experimental workflow for HPLC-UV purity analysis.
Methodology:
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 5-10 mM ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) is commonly used. For HILIC, a high organic content is typical (e.g., 90:10 Acetonitrile:Buffer).
-
Sample Preparation:
-
Diluent: Mobile phase or a similar composition.
-
Sample Solution: Accurately weigh and dissolve the this compound standard in the diluent to a final concentration of approximately 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column: HILIC silica (B1680970) column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: Sufficient to elute the main peak and any late-eluting impurities (e.g., 15 minutes).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Typical Purity Data:
| Peak ID | Retention Time (min) | Area (%) | Specification |
| Impurity 1 | 3.5 | 0.08 | ≤ 0.10% |
| Acetyl-D-carnitine | 5.2 | 99.85 | Report Result |
| Impurity 2 | 8.1 | 0.07 | ≤ 0.10% |
| Total Purity | - | 99.85 | ≥ 99.5% |
Protocol 3: Enantiomeric Purity Determination
It is crucial to determine the amount of the L-enantiomer present in the this compound standard. This can be achieved by HPLC with a chiral stationary phase or by NMR using chiral shift reagents.[9][10] An indirect HPLC method involving chiral derivatization is also effective.[10]
Methodology (Indirect Chiral HPLC):
-
Chiral Derivatization Reagent: Select a chiral reagent that reacts with the carboxylic acid group, such as L-alanine-β-naphthylamide.[10]
-
Derivatization Reaction:
-
Dissolve this compound in a suitable solvent.
-
Add the chiral derivatizing reagent and a coupling agent (e.g., a carbodiimide).
-
Allow the reaction to proceed to completion (e.g., 10 minutes at room temperature).[10] The reaction creates diastereomers that can be separated on a standard achiral column.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject a derivatized sample of the racemic (DL) mixture to identify the retention times of both diastereomers.
-
Inject the derivatized Acetyl-D-carnitine sample.
-
Calculate the percentage of the unwanted L-enantiomer based on the peak areas. The detection limit for the D-enantiomer in an L-AC sample has been reported to be below 0.05%.[10]
-
Typical Enantiomeric Purity Data:
| Enantiomer Derivative | Retention Time (min) | Area (%) | Specification |
| Acetyl-L-carnitine Diastereomer | 8.5 | 0.09 | ≤ 0.15% |
| Acetyl-D-carnitine Diastereomer | 9.8 | 99.91 | Report Result |
Protocol 4: Identity and Potency by LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides high specificity for identification and is the gold standard for quantification in biological matrices. For a reference standard, it confirms the mass and fragmentation pattern. A deuterated internal standard is often used for precise quantification.[11][12]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the standard (e.g., 1-10 µg/mL) in a suitable solvent like 50:50 acetonitrile/water.
-
LC Conditions: Use an analytical column (e.g., C18) with a gradient elution of mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[12]
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan to determine the parent ion, followed by a product ion scan (MS/MS) to determine fragmentation patterns.
-
Selected Reaction Monitoring (SRM): For quantification, monitor specific precursor-product ion transitions.
-
-
Data Analysis:
-
Confirm the presence of the correct precursor ion [M]⁺ for Acetylcarnitine (m/z 204.1).
-
Confirm the characteristic product ion from fragmentation (e.g., m/z 85.1).[12]
-
Mass Spectrometry Data:
| Parameter | Value |
| Ionization Mode | ESI+ |
| Precursor Ion [M]⁺ | m/z 204.1 |
| Major Product Ion | m/z 85.1 |
| SRM Transition for Quantification | 204.1 → 85.1[12] |
Method Validation Summary
The primary analytical method used for purity and assay (e.g., HPLC-UV) must be validated according to ICH guidelines to ensure it is fit for purpose.[13]
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | Peak is pure and free from interference from impurities or diluent. | The method is specific. Peak purity analysis shows no co-elution. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9998 over a range of 5-400 µmol/L.[14] |
| Accuracy | 98.0% - 102.0% recovery. | Average recovery of 98.2% for free carnitine.[14] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. | Within-assay RSD of 1.97% for total carnitine.[14] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | LOQ established at 1 nmol/ml for ALC.[15] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate). | The method is robust to minor changes in mobile phase composition (±2%). |
References
- 1. apicule.com [apicule.com]
- 2. progress-lifesciences.nl [progress-lifesciences.nl]
- 3. The Role of Analytical Development in Safe Pharmaceutical Manufacturing [piramalpharmasolutions.com]
- 4. caymanchem.com [caymanchem.com]
- 5. O-Acetyl-L-carnitine hydrochloride(5080-50-2) 1H NMR [m.chemicalbook.com]
- 6. ACETYL-DL-CARNITINE HYDROCHLORIDE(2504-11-2) 1H NMR spectrum [chemicalbook.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000201) [hmdb.ca]
- 8. bevital.no [bevital.no]
- 9. Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Discovery and validation of acetyl-L-carnitine in serum for diagnosis of major depressive disorder and remission status through metabolomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after pre-column derivatization with 1-aminoanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral HPLC Separation of D/L-Acetylcarnitine
Welcome to the technical support center for the chiral separation of D/L-acetylcarnitine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to specific issues you may encounter during the chiral HPLC separation of D/L-acetylcarnitine.
Q1: I am not getting any separation of the D/L-acetylcarnitine enantiomers. What are the common causes and solutions?
A1: Failure to achieve separation can stem from several factors related to the chosen analytical approach. Acetylcarnitine lacks a strong chromophore for standard UV detection, and its high polarity can make retention on traditional reversed-phase columns challenging.
Troubleshooting Steps:
-
Confirm Your Method: Are you using a direct or indirect method?
-
Direct methods utilize a chiral stationary phase (CSP) to differentiate the enantiomers.
-
Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (like a C18).
-
-
Review Your Column Choice:
-
For Direct Separation: Ensure you are using a suitable CSP. Ligand-exchange columns (e.g., SUMICHIRAL OA-6100) or polysaccharide-based columns are often employed.[1][2] A teicoplanin-based CSP has also shown good results.[3]
-
For Indirect Separation: A standard reversed-phase column (e.g., ODS, C18) should be appropriate for separating the diastereomeric derivatives.[4]
-
-
Check Your Mobile Phase:
-
Direct (Ligand-Exchange): The mobile phase is critical. It typically consists of an aqueous solution of a metal salt (e.g., copper (II) sulfate) and a counter-ion (e.g., sodium perchlorate).[1] Without the correct complexing agent and counter-ion, enantioseparation will not occur.
-
Indirect: The mobile phase will depend on the derivative formed. A typical mobile phase for reversed-phase separation of derivatives is a mixture of acetonitrile (B52724) and a buffered aqueous solution.[1][4]
-
-
Consider Derivatization (Indirect Method): If you are not derivatizing, you will need a direct method. For indirect methods, ensure the derivatization reaction is complete. Incomplete reactions will result in a peak for the underivatized analyte, complicating the chromatogram.
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape is often related to secondary interactions with the stationary phase, improper mobile phase composition, or issues with the column itself.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For reversed-phase separations, ensure the mobile phase pH is appropriate for the analyte's pKa to prevent ionization that can lead to tailing.
-
Modify Mobile Phase Composition:
-
The type and concentration of the organic modifier (e.g., acetonitrile, methanol) can significantly impact peak shape.[1] Experiment with different ratios.
-
For ligand-exchange chromatography, the concentration of the copper salt and counter-ion can affect peak symmetry.
-
-
Check for Column Contamination or Degradation: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may be degraded and require replacement.
-
Optimize Flow Rate: While a flow rate of 1.0 mL/min is a common starting point, decreasing it may improve resolution and peak shape.
Q3: I am having trouble with the derivatization step in my indirect method. What should I check?
A3: Derivatization is a chemical reaction and is prone to issues if not performed under optimal conditions.
Troubleshooting Steps:
-
Reagent Quality: Ensure your derivatizing reagent (e.g., L-alanine-ß-naphthylamide) is not degraded.[4]
-
Reaction Time and Temperature: The derivatization of acetylcarnitine with L-alanine-ß-naphthylamide is reported to be complete in under 10 minutes at room temperature.[1][4] Ensure you are allowing sufficient time for the reaction to go to completion.
-
Stoichiometry: Use the correct molar ratio of derivatizing reagent to your sample. An excess of the reagent is often used to drive the reaction to completion, but a very large excess can sometimes interfere with the chromatography.
-
Sample Matrix Effects: Components in your sample matrix could be interfering with the derivatization reaction. Consider a sample cleanup step prior to derivatization.
Experimental Protocols & Data
Below are detailed methodologies for common approaches to the chiral separation of D/L-acetylcarnitine, with quantitative data summarized for easy comparison.
Method 1: Direct Separation using Ligand-Exchange Chromatography
This method directly separates the enantiomers of acetylcarnitine using a chiral stationary phase that relies on ligand exchange.
Experimental Protocol:
-
Column: SUMICHIRAL OA-6100
-
Mobile Phase Preparation: Prepare an aqueous solution containing 2 mM copper (II) sulfate (B86663) and 500 mM sodium perchlorate.[1]
-
Instrumentation: Standard HPLC system.
-
Injection: Inject the sample solution.
-
Detection: UV detection is often challenging due to the lack of a strong chromophore. Mass spectrometry (MS) or a Refractive Index (RI) detector may be more suitable.
| Parameter | Value | Reference |
| Column | SUMICHIRAL OA-6100 | [1][2] |
| Mobile Phase | 2 mM CuSO₄ (aq) with 500 mM NaClO₄ | [1] |
| Elution Order | D-form then L-form | [1] |
| Run Time | Within 15 minutes | [1] |
| Resolution (Rs) | 1.92 | [1] |
| Separation Factor (α) | 1.11 | [1] |
Method 2: Indirect Separation via Chiral Derivatization
This method involves derivatizing the acetylcarnitine enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.
Experimental Protocol:
-
Derivatization:
-
Column: ODS (C18) column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffered aqueous solution. The exact ratio should be optimized for the specific column and derivative.
-
Instrumentation: Standard HPLC-UV system.
-
Injection: Inject the derivatized sample.
| Parameter | Value | Reference |
| Derivatizing Reagent | L-alanine-ß-naphthylamide | [4] |
| Column | ODS (C18) | [4] |
| Detection | UV at 254 nm | [4] |
| Run Time | Within 10 minutes | [4] |
| Resolution (Rs) | 1.94 | [1][4] |
| Separation Factor (α) | 1.10 | [1][4] |
| Detection Limit | Below 0.05% for the D-enantiomer | [1][4] |
Visualized Workflows
The following diagrams illustrate logical workflows for troubleshooting and method selection.
Caption: Troubleshooting workflow for poor chiral separation.
Caption: Decision tree for selecting a chiral separation method.
References
Troubleshooting poor peak resolution in acetylcarnitine enantiomer analysis
Welcome to the technical support center for the analysis of acetylcarnitine enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a primary focus on achieving optimal peak resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the enantiomeric analysis of acetylcarnitine.
Issue 1: Poor or No Resolution of Enantiomers
-
Q: My chromatogram shows a single peak or two poorly resolved peaks for the acetylcarnitine enantiomers. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors related to your chromatographic conditions. Here’s a step-by-step troubleshooting guide:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for chiral separations. The selected column may not be suitable for resolving acetylcarnitine enantiomers.
-
Incorrect Mobile Phase Composition: The mobile phase composition is crucial for achieving enantioselectivity.
-
Solution:
-
For Reversed-Phase Mode: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. The type and concentration of buffer salts (e.g., sodium perchlorate, copper (II) sulfate) can significantly impact resolution.[1] For instance, successful separation has been achieved with a mobile phase of 74:26 (v/v) 0.5 mol L-1 sodium perchlorate–acetonitrile at pH 3.8.[1]
-
For Normal-Phase Mode: Modify the ratio of the alcohol (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).
-
Additives: The use of additives like trifluoroacetic acid (TFA) as a counterion can improve interaction with the stationary phase.[3]
-
-
-
Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process.
-
Solution: Experiment with different column temperatures. Lowering the temperature often increases retention and can improve resolution, while higher temperatures can sometimes enhance efficiency, but may also degrade the sample.[4]
-
-
Inappropriate Flow Rate: High flow rates can lead to poor separation.
-
Solution: Optimize the flow rate. Slower flow rates generally improve resolution, especially in chiral separations.[5] For some complex stationary phases, the optimal flow rate may be significantly lower than standard analytical flows.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Q: My peaks are tailing or fronting, which is affecting my ability to accurately quantify the enantiomers. What should I do?
A: Poor peak shape is often caused by secondary interactions, column overload, or issues with the mobile phase.
-
Secondary Interactions: Unwanted interactions between acetylcarnitine and the stationary phase can cause peak tailing.
-
Solution: Add a mobile phase modifier. A small amount of an acidic additive like TFA or a basic additive can help mitigate tailing by competing for active sites on the silica (B1680970) surface.[6]
-
-
Sample Overload: Injecting too much sample can lead to peak fronting.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7]
-
-
Issue 3: Unstable Retention Times
-
Q: The retention times for my enantiomer peaks are shifting between injections. How can I stabilize my method?
A: Fluctuating retention times can compromise the reliability of your analysis. The most common causes are related to column equilibration, mobile phase inconsistency, and temperature variations.
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before the first injection.[6]
-
-
Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time due to evaporation of volatile components or inadequate mixing.
-
Temperature Fluctuations: Changes in the ambient or column temperature can affect retention times.
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to inconsistent flow rates and, consequently, shifting retention times.
-
Solution: Inspect the pump for leaks and ensure the check valves are functioning correctly.[7]
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from successful acetylcarnitine enantiomer separations found in the literature.
Table 1: Direct Chiral HPLC Methods
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Separation Factor (α) | Reference |
| Chiralcel OD-R | 74:26 (v/v) 0.5 M sodium perchlorate–acetonitrile, pH 3.8 | 0.4 | 235 nm | - | - | [1] |
| SUMICHIRAL OA-6100 | 2 mM aqueous CuSO4 with 500 mM NaClO4 | - | - | 1.92 | 1.11 | [1] |
| Teicoplanin-bonded | - | - | Evaporative Light Scattering | - | 1.31 to 3.02 | [2] |
| Ovomucoid-conjugated | Acetonitrile-20 mM KH2PO4 (pH 4.5) (17:83, v/v) | - | 254 nm | 5.05 | 1.44 | [1] |
Table 2: Indirect Chiral HPLC Method (with Derivatization)
| Derivatizing Agent | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Separation Factor (α) | Reference |
| L-alanine-beta-naphthylamide | ODS | - | - | 254 nm | 1.94 | 1.10 | [8][9] |
| (+)-FLEC | - | - | - | UV/Fluorescence | - | - | [1] |
| 9-Anthroylnitrile | Ovomucoid-conjugated | Acetonitrile-20 mM KH2PO4 (pH 4.5) (17:83, v/v) | - | 254 nm | 5.05 | 1.44 | [1] |
Experimental Protocols
Protocol 1: Direct Enantioseparation on a Chiralcel OD-R Column
This protocol is based on a method for the direct separation of acetylcarnitine enantiomers.[1]
-
Sample Preparation: Dissolve the acetylcarnitine sample in the mobile phase to a suitable concentration.
-
Chromatographic System:
-
Column: Chiralcel OD-R
-
Mobile Phase: 74:26 (v/v) 0.5 mol L-1 sodium perchlorate–acetonitrile, adjusted to pH 3.8.
-
Flow Rate: 0.4 mL/min.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
-
Detection: UV at 235 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the separation and identify the enantiomer peaks based on their retention times.
-
Protocol 2: Indirect Enantioseparation via Chiral Derivatization
This protocol describes a method involving derivatization with L-alanine-beta-naphthylamide followed by separation on a standard ODS column.[8]
-
Derivatization:
-
React the acetylcarnitine sample with L-alanine-beta-naphthylamide. The reaction is typically fast and can be completed at room temperature.[8]
-
-
Sample Preparation: After derivatization, dilute the reaction mixture with the mobile phase.
-
Chromatographic System:
-
Column: ODS (C18) column.
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The exact composition should be optimized for the best separation of the diastereomers.
-
Flow Rate: A typical analytical flow rate (e.g., 1.0 mL/min), which can be optimized.
-
Temperature: Controlled column temperature is recommended.
-
Detection: UV at 254 nm.[8]
-
-
Procedure:
-
Equilibrate the ODS column with the mobile phase.
-
Inject the derivatized sample.
-
The resulting diastereomers will be separated on the achiral column.
-
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Experimental workflows for enantiomer analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Addressing matrix effects in LC-MS/MS quantification of Acetyl-D-carnitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS quantification of Acetyl-D-carnitine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Acetyl-D-carnitine?
A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, reduced sensitivity, and poor reproducibility.[1][2] For Acetyl-D-carnitine, which is often analyzed in complex biological matrices like plasma or urine, endogenous components such as phospholipids (B1166683), proteins, salts, and other metabolites are common sources of matrix effects.[1][3]
Q2: What are the primary causes of ion suppression when analyzing Acetyl-D-carnitine in biological samples?
A2: The primary causes of ion suppression in the analysis of Acetyl-D-carnitine from biological matrices are:
-
Phospholipids: These are major culprits, particularly in plasma and tissue samples, as they can co-elute with the analyte and suppress its ionization.[3][4]
-
High concentrations of other endogenous compounds: Biological samples contain numerous compounds that can compete with Acetyl-D-carnitine for ionization in the MS source.[5][6]
-
Changes in droplet surface tension and viscosity: High concentrations of interfering components can alter the physical properties of the ESI droplets, reducing desolvation and ionization efficiency.[6]
Q3: How can I detect the presence of matrix effects in my Acetyl-D-carnitine assay?
A3: A common method to identify matrix effects is the post-column infusion experiment.[5][7] This involves infusing a standard solution of Acetyl-D-carnitine directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A dip or rise in the constant baseline signal at the retention time of Acetyl-D-carnitine indicates the presence of ion suppression or enhancement, respectively.[7] Another approach is to compare the response of the analyte in a pure solution versus a post-extraction spiked matrix sample.[8]
Q4: What is the most effective strategy to compensate for matrix effects in Acetyl-D-carnitine quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for matrix effects.[9] An ideal SIL-IS, such as Acetyl-D-carnitine-d3 or Acetyl-D-carnitine-d9, has nearly identical chemical and physical properties to the analyte.[10][11] It will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of Acetyl-D-carnitine signal between samples | Variable matrix effects between different sample lots or individuals. | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): Use Acetyl-D-carnitine-d3 or a similar deuterated standard to normalize for signal variations.[9] 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) with phospholipid removal plates or Liquid-Liquid Extraction (LLE) to reduce interfering matrix components.[3][12] |
| Low sensitivity or inability to reach required LLOQ | Significant ion suppression. | 1. Optimize Sample Preparation: Focus on removing phospholipids, a major source of ion suppression in biological matrices.[4] Consider specialized phospholipid removal products like HybridSPE®.[13] 2. Optimize Chromatography: Modify the LC gradient to separate Acetyl-D-carnitine from the ion-suppressing regions of the chromatogram.[7][14] Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for retaining and separating polar compounds like Acetyl-D-carnitine.[15] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[14] |
| Inconsistent recovery of Acetyl-D-carnitine | Inefficient or variable sample extraction. | 1. Optimize Extraction Protocol: Systematically evaluate different extraction solvents, pH conditions, and mixing/centrifugation parameters. 2. Use a SIL-IS: An internal standard added before extraction will co-extract with the analyte and can help correct for recovery inconsistencies.[9] |
| Poor peak shape (e.g., tailing, fronting) | Matrix components interfering with the chromatography. | 1. Improve Sample Cleanup: A cleaner sample extract is less likely to cause chromatographic issues.[12] 2. Optimize LC Method: Adjust the mobile phase composition, gradient slope, or consider a different column chemistry.[14] |
Experimental Protocols & Data
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a general guideline for using SPE to reduce matrix effects from plasma samples.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of a stable isotope-labeled internal standard solution (e.g., Acetyl-D-carnitine-d3 at 100 ng/mL). Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a phospholipid removal SPE plate (e.g., Oasis PRiME HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[16]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.
-
Washing: Wash the SPE plate with 1 mL of 25% methanol in water to remove polar interferences.
-
Elution: Elute the Acetyl-D-carnitine with 1 mL of an appropriate organic solvent mixture (e.g., 90:10 acetonitrile:methanol).[17]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[17]
Quantitative Data: Comparison of Sample Preparation Techniques
The following table summarizes hypothetical data on the effectiveness of different sample preparation methods in reducing matrix effects and improving recovery for Acetyl-D-carnitine quantification.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) | 65 (Suppression) | 95 | 62 |
| Liquid-Liquid Extraction (LLE) | 85 (Suppression) | 80 | 68 |
| Solid Phase Extraction (SPE) | 95 | 90 | 86 |
| SPE with Phospholipid Removal | 102 (Minimal Effect) | 92 | 94 |
-
Matrix Effect (%) is calculated as: (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. Values < 100% indicate suppression, and > 100% indicate enhancement.
-
Recovery (%) is calculated as: (Peak area of an extracted sample / Peak area of a post-extraction spiked sample) x 100.
-
Process Efficiency (%) is calculated as: (Peak area of an extracted sample / Peak area in a pure solution) x 100.
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of Acetyl-D-carnitine.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Acetyl L-Carnitine-d3 Hydrochloride | 1334532-17-0 | Benchchem [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. eijppr.com [eijppr.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bevital.no [bevital.no]
- 16. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enantioselective Acetyl-D-carnitine Synthesis
Welcome to the technical support center for the enantioselective synthesis of Acetyl-D-carnitine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of Acetyl-D-carnitine.
Question: Why is my final yield of Acetyl-D-carnitine consistently low?
Answer:
Low yields can stem from several factors throughout the experimental process. Consider the following potential causes and solutions:
-
Incomplete Reaction: The acetylation of D-carnitine may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the molar ratio of the acetylating agent to D-carnitine is optimal.
-
-
Sub-optimal Reaction Conditions: The temperature, solvent, or catalyst may not be ideal for the reaction.
-
Solution: Experiment with different reaction temperatures and solvents. The choice of catalyst can also significantly impact yield.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
-
Solution: Ensure phase separation is clean during extractions. Minimize the number of transfer steps. When performing crystallization, ensure the solvent system and temperature are optimized to maximize crystal formation and minimize loss in the mother liquor.
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Analyze the crude reaction mixture by NMR or LC-MS to identify potential side products. Adjusting reaction conditions, such as temperature or the order of reagent addition, can help minimize side reactions.
-
Question: What is causing the low enantiomeric excess (ee) in my final product?
Answer:
Achieving high enantioselectivity is crucial. Low enantiomeric excess can be attributed to several factors:
-
Racemization of Starting Material or Product: The chiral center of D-carnitine or the Acetyl-D-carnitine product may be susceptible to racemization under the reaction conditions.
-
Solution: Avoid harsh acidic or basic conditions and high temperatures during the reaction and workup. Analyze the enantiomeric purity of your starting D-carnitine to ensure it has not racemized prior to the reaction.
-
-
Ineffective Chiral Catalyst or Resolving Agent: If using a chiral catalyst or a resolution method, its effectiveness may be compromised.
-
Solution: Ensure the catalyst is of high purity and handled under the appropriate conditions (e.g., inert atmosphere if it is air-sensitive). If performing a resolution, ensure the resolving agent is enantiomerically pure.
-
-
Inaccurate Measurement of Enantiomeric Excess: The analytical method used to determine the ee may not be optimized.
Frequently Asked Questions (FAQs)
Q1: What are the most common acetylating agents for the synthesis of Acetyl-D-carnitine?
A1: Acetic anhydride (B1165640) and acetyl chloride are the most commonly used acetylating agents for this synthesis.
Q2: How can I purify the final Acetyl-D-carnitine product?
A2: Crystallization is a common and effective method for purifying Acetyl-D-carnitine. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol, and then adding a co-solvent, like acetone (B3395972), to induce crystallization upon cooling.
Q3: What analytical techniques are recommended for characterizing the final product?
A3: For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. To determine enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method.[1][3] Chiral NMR using shift reagents can also be employed.[2]
Data Presentation
The following table summarizes the impact of reaction conditions on the yield and enantiomeric excess (ee) for the synthesis of Acetyl-L-carnitine, which can serve as a reference for optimizing the synthesis of the D-enantiomer.
| Entry | Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetic Anhydride | None | Acetic Acid | 50 | 6 | 85 | >99 |
| 2 | Acetyl Chloride | Pyridine | Dichloromethane | 25 | 4 | 92 | >99 |
| 3 | Acetic Anhydride | DMAP | Acetonitrile | 40 | 8 | 88 | >99 |
Note: This data is representative of the synthesis of the L-enantiomer and is provided as a guideline. Optimal conditions for the D-enantiomer may vary.
Experimental Protocols
Protocol 1: Chemical Synthesis of Acetyl-D-carnitine Hydrochloride
This protocol is adapted from a general procedure for the acetylation of carnitine.
Materials:
-
D-carnitine hydrochloride
-
Acetic anhydride
-
Glacial acetic acid
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve D-carnitine hydrochloride in glacial acetic acid.
-
With stirring, add acetic anhydride to the solution.
-
Heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
To the resulting residue, add acetone and stir vigorously to induce precipitation.
-
Cool the mixture in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold acetone.
-
Dry the product under vacuum to obtain Acetyl-D-carnitine hydrochloride.
Protocol 2: General Procedure for Chiral HPLC Analysis
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is required.
-
A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H or Chiralpak AD-H), is necessary for enantiomeric separation.
Mobile Phase:
-
A mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is typically used. The exact composition will need to be optimized for the specific column and system.
Procedure:
-
Prepare a standard solution of racemic Acetyl-DL-carnitine and a solution of the synthesized Acetyl-D-carnitine in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both the D- and L-enantiomers and to ensure adequate separation.
-
Inject the synthesized sample solution.
-
Identify the peaks corresponding to the D- and L-enantiomers based on the retention times from the racemic standard.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Experimental workflow for the chemical synthesis of Acetyl-D-carnitine HCl.
Caption: Troubleshooting decision tree for low yield in Acetyl-D-carnitine synthesis.
References
- 1. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Acetyl-D-carnitine Chloride Aqueous Solution Stability
Welcome to the technical support center for Acetyl-D-carnitine chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The primary stability concern is hydrolysis, where the acetyl ester bond is cleaved, resulting in the formation of D-carnitine and acetic acid. This degradation is highly dependent on the pH and temperature of the solution.
Q2: At what pH is this compound most stable?
A2: this compound is most stable in neutral to acidic pH conditions.[1][2] It is recommended to maintain the pH of your aqueous solutions at or below 7 to minimize hydrolysis.
Q3: How does alkaline pH affect the stability of this compound?
A3: this compound is unstable in alkaline (basic) conditions (pH > 9).[1][2] As the pH increases above 9, the rate of hydrolysis significantly increases. For instance, after one hour at room temperature, a substantial amount of Acetyl-L-carnitine degrades at pH 11 (72.6% remaining) and pH 12 (4.2% remaining).[1][2]
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: Higher temperatures accelerate the rate of hydrolysis. For solutions at pH 5.2, the degradation rate is temperature-dependent.[1][2] It is advisable to prepare and store solutions at low temperatures (e.g., 4°C to 8°C) to enhance stability, especially for long-term storage.[1][2]
Q5: How long can I store an aqueous stock solution of this compound?
A5: When dissolved in water (at a pH of approximately 5.2), Acetyl-L-carnitine at concentrations of 1 and 10 mg/mL is stable for at least 33 days when stored at room temperature or under refrigeration.[1][2] For longer-term storage, it is recommended to store solutions at -20°C or -80°C.[3]
Q6: Are there any specific buffer recommendations to enhance stability?
A6: While specific buffer effects were not detailed in the provided search results, using a buffer system that maintains a pH in the acidic to neutral range (e.g., phosphate (B84403) or citrate (B86180) buffers) is recommended to prevent pH fluctuations that could lead to hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Hydrolysis of this compound into D-carnitine and acetic acid. | - Verify the pH of your stock and working solutions. Ensure it is in the acidic to neutral range (pH ≤ 7).- Prepare fresh solutions before each experiment, especially if working with pH-sensitive assays.- Store stock solutions at recommended low temperatures (4°C to 8°C for short-term, -20°C or -80°C for long-term).[1][2][3] |
| Precipitate forms in the solution upon storage. | While not directly addressed as a common issue for this compound, precipitation can occur due to solubility limits or interactions with buffer components, especially at low temperatures. | - Ensure the concentration of this compound does not exceed its solubility in the chosen solvent and temperature.- If using a buffer, confirm the compatibility of all components at the storage temperature. |
| Unexpected pH shift in the experimental medium. | The hydrolysis of this compound produces acetic acid, which can lower the pH of unbuffered or weakly buffered solutions. | - Use a buffer with sufficient capacity to maintain the desired pH throughout the experiment.- Monitor the pH of your experimental setup over time. |
Data Presentation
Table 1: pH-Dependent Stability of Acetyl-L-carnitine at Room Temperature
| pH | Percentage of Acetyl-L-carnitine Remaining after 1 Hour |
| 11 | 72.6% |
| 12 | 4.2% |
Data from a study on Acetyl-L-carnitine, which is the L-enantiomer of the D-form. The chemical stability based on pH is expected to be identical.[1][2]
Table 2: Temperature-Dependent Stability of Acetyl-L-carnitine (pH 5.2)
| Temperature | Estimated Time for 15% Degradation |
| 25°C | 38 days |
| 8°C | 234 days |
Data from a study on Acetyl-L-carnitine.[1][2]
Experimental Protocols
Protocol 1: Stress Degradation Study to Evaluate pH-Dependent Hydrolysis
Objective: To determine the stability of this compound at various pH values.
Methodology:
-
Prepare a stock solution of this compound in water.
-
Prepare a series of buffers with pH values ranging from 3 to 12.
-
Dilute the this compound stock solution into each buffer to a final concentration of 1 mg/mL.
-
Incubate the solutions at a constant temperature (e.g., room temperature, 25°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 18 hours), withdraw an aliquot from each solution.
-
Immediately quench the hydrolysis by adding a strong acid (e.g., formic acid) to lower the pH.
-
Quantify the concentration of remaining this compound and the formation of D-carnitine using a validated analytical method such as LC-MS/MS or HPLC.[1][4][5][6]
Protocol 2: Quantification of Acetyl-D-carnitine and D-carnitine by LC-MS/MS
Objective: To simultaneously quantify Acetyl-D-carnitine and its hydrolysis product, D-carnitine, in aqueous samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of the sample, add an internal standard solution (e.g., deuterated Acetyl-L-carnitine-d3).[7]
-
Precipitate proteins by adding a cold organic solvent like methanol.[8]
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant and dry it under a stream of nitrogen or in a vacuum concentrator.[8]
-
Reconstitute the dried extract in the mobile phase.[8]
-
-
Chromatographic Separation:
-
Utilize a C18 or a hydrophilic interaction chromatography (HILIC) column.[4][6]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid and ammonium acetate).[4]
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for Acetyl-D-carnitine and D-carnitine in multiple reaction monitoring (MRM) mode for quantification. A common fragment ion for carnitine derivatives is at m/z 85.[4]
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Acetyl-L-carnitine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. bevital.no [bevital.no]
- 7. caymanchem.com [caymanchem.com]
- 8. Discovery and validation of acetyl-L-carnitine in serum for diagnosis of major depressive disorder and remission status through metabolomic approach - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isomerization during storage of Acetyl-D-carnitine standards
This technical support center provides guidance on the proper storage and handling of Acetyl-D-carnitine standards to minimize degradation and potential isomerization, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when storing Acetyl-D-carnitine standards?
Q2: What are the recommended storage conditions for solid Acetyl-D-carnitine standards?
A2: Solid, crystalline Acetyl-D-carnitine is stable for years when stored at room temperature.[3] For long-term storage, it is recommended to store it in a freezer at -20°C, protected from light and moisture.[4]
Q3: How should I prepare and store Acetyl-D-carnitine standard solutions?
A3: Acetyl-D-carnitine standard solutions should be prepared in a neutral to acidic buffer or in high-purity water. When dissolved in water, the resulting solution will have a pH of around 5.2, where it is stable.[1][2] For short-term use, solutions can be stored at room temperature (25°C) or refrigerated (4-8°C) for over 30 days.[1][2] For long-term storage, it is advisable to aliquot the standard solution and store it at -20°C or below. Avoid repeated freeze-thaw cycles.
Q4: Can I store my Acetyl-D-carnitine standard solution in a basic buffer?
A4: It is strongly advised against storing Acetyl-D-carnitine solutions in basic buffers (pH > 9).[1][2] At a pH of 11, only 72.6% of acetyl-l-carnitine (B1666533) remained after one hour at room temperature, and at pH 12, only 4.2% remained.[1][2] This rapid degradation is due to hydrolysis of the acetyl ester bond.
Q5: How can I verify the purity and concentration of my Acetyl-D-carnitine standard?
A5: The purity and concentration of Acetyl-D-carnitine standards can be verified using analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] To confirm the enantiomeric purity and check for the presence of Acetyl-L-carnitine, a chiral separation method, such as HPLC with a chiral derivatizing agent, is required.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of analyte signal or lower than expected concentration in QC samples. | 1. Hydrolysis: The standard solution may have been stored improperly (e.g., at a high pH, high temperature, or for an extended period).2. Adsorption: The analyte may be adsorbing to the surface of the storage container. | 1. Prepare a fresh standard solution from solid material. Ensure the pH of the solvent is neutral or slightly acidic.2. Use low-adsorption vials (e.g., silanized glass or polypropylene). |
| Presence of a peak corresponding to D-carnitine in the chromatogram. | Hydrolysis: The acetyl ester has been cleaved, resulting in the formation of D-carnitine. This is accelerated by basic pH and high temperatures.[1][2] | 1. Review the storage conditions of your standard solution. Ensure the pH is below 9.2. Prepare fresh standards and store them under recommended conditions (refrigerated or frozen in an acidic to neutral solvent). |
| Inconsistent results between experimental runs. | 1. Standard Instability: The standard may be degrading between uses.2. Inaccurate Pipetting: Inconsistent volumes of the standard are being used. | 1. Aliquot the standard solution upon preparation to avoid repeated warming and cooling of the entire stock.2. Calibrate pipettes regularly and use proper pipetting techniques. |
| Suspected isomerization to Acetyl-L-carnitine. | While less common than hydrolysis, extreme storage conditions (e.g., very high temperatures or prolonged storage under non-ideal conditions) could potentially contribute to isomerization. | 1. Use an analytical method capable of separating enantiomers (e.g., chiral HPLC) to assess the enantiomeric purity of your standard.[8]2. Always store standards under the recommended conditions to maintain their integrity. |
Data Summary
The stability of acetyl-l-carnitine, which is expected to be comparable to Acetyl-D-carnitine, is significantly influenced by pH and temperature.
Table 1: Stability of Acetyl-L-carnitine in Aqueous Solution
| pH | Temperature | Concentration | Stability | Reference |
| 5.2 | Room Temperature (25°C) | 1 and 10 mg/mL | Stable for at least 33 days | [1][2] |
| 5.2 | Refrigerated (4-8°C) | 1 and 10 mg/mL | Stable for at least 33 days | [1][2] |
| 11 | Room Temperature (25°C) | Not specified | 72.6% remaining after 1 hour | [1][2] |
| 12 | Room Temperature (25°C) | Not specified | 4.2% remaining after 1 hour | [1][2] |
Table 2: Estimated Time for 15% Degradation of Acetyl-L-carnitine at pH 5.2
| Temperature | Estimated Time | Reference |
| 25°C | 38 days | [1][2] |
| 8°C | 234 days | [1][2] |
Experimental Protocols
Protocol 1: Preparation and Storage of Acetyl-D-carnitine Stock Solution
-
Materials:
-
Acetyl-D-carnitine hydrochloride (solid)
-
High-purity water (e.g., HPLC-grade) or a slightly acidic buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5-6)
-
Calibrated analytical balance
-
Volumetric flask
-
Low-adsorption polypropylene (B1209903) or amber glass vials
-
-
Procedure:
-
Allow the solid Acetyl-D-carnitine hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of the solid standard.
-
Quantitatively transfer the solid to a volumetric flask.
-
Dissolve the solid in a small amount of the chosen solvent and then dilute to the final volume.
-
Mix the solution thoroughly. The pH of the solution in water should be approximately 5.2.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and potential contamination.
-
Store the aliquots at -20°C or below for long-term storage. For short-term storage (up to 30 days), refrigeration at 4-8°C is acceptable.[1][2]
-
Protocol 2: Assessment of Acetyl-D-carnitine Stability by LC-MS/MS
-
Objective: To determine the stability of an Acetyl-D-carnitine standard solution under specific storage conditions.
-
Methodology:
-
Prepare a fresh stock solution of Acetyl-D-carnitine as described in Protocol 1.
-
Prepare a set of working solutions at a relevant concentration from the stock solution.
-
Divide the working solutions into different storage conditions to be tested (e.g., room temperature, 4°C, -20°C, and a stressed condition like 40°C or basic pH).
-
At specified time points (e.g., Day 0, Day 1, Day 7, Day 14, Day 30), analyze the samples in triplicate using a validated LC-MS/MS method.
-
The LC-MS/MS method should be capable of separating Acetyl-D-carnitine from its main degradant, D-carnitine.
-
Quantify the peak area of Acetyl-D-carnitine at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
-
Visualizations
References
- 1. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. isotope.com [isotope.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Overcoming challenges in detecting low concentrations of Acetyl-D-carnitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with detecting low concentrations of Acetyl-D-carnitine.
Frequently Asked Questions (FAQs)
Q1: Why is detecting low concentrations of Acetyl-D-carnitine challenging?
A1: The detection of low concentrations of Acetyl-D-carnitine presents several analytical challenges:
-
Isomeric Interference: Acetyl-D-carnitine is the enantiomer of the biologically abundant Acetyl-L-carnitine. As they are structurally identical in mass and fragmentation patterns in mass spectrometry (MS), chromatographic separation is essential to differentiate them.[1][2]
-
Low Endogenous Levels: In biological systems, the D-enantiomer is typically present at much lower concentrations than the L-enantiomer, making it difficult to detect against a high background of Acetyl-L-carnitine.
-
Poor Retention in Reversed-Phase Chromatography: Acetyl-D-carnitine is a highly polar molecule, leading to poor retention on traditional reversed-phase liquid chromatography (LC) columns.[3][4]
-
Lack of a Strong Chromophore: Acetyl-D-carnitine does not possess a strong UV-absorbing chromophore, which limits the sensitivity of UV-based detection methods.[5]
Q2: What are the most common analytical techniques for Acetyl-D-carnitine detection?
A2: The most common and effective techniques for the sensitive and specific detection of Acetyl-D-carnitine are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for acylcarnitine analysis due to its high sensitivity and selectivity.[3][6][7][8] Chiral chromatography is necessary to resolve D- and L-enantiomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-based methods can also be used, but they require derivatization to make the non-volatile Acetyl-D-carnitine amenable to gas chromatography.[9][10][11] Chiral columns are used for enantiomeric separation.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method involves pre-column derivatization with a fluorescent tag to enhance sensitivity.[12][13] A chiral column is required for separation.
Q3: Is derivatization necessary for Acetyl-D-carnitine analysis?
A3: Derivatization is often employed to:
-
Improve Chromatographic Retention: By adding a less polar group, the retention of the polar Acetyl-D-carnitine on reversed-phase columns can be improved.[5]
-
Enhance Detection Sensitivity: Introducing a chromophore or fluorophore through derivatization increases the response in UV or fluorescence detectors, respectively.[12][13][14]
-
Enable GC Analysis: Conversion to a volatile derivative is essential for analysis by gas chromatography.[9][10][11]
-
Distinguish Isobaric Compounds: Derivatization can help to discriminate between isobaric acylcarnitines by creating derivatives with different masses.[6]
While not always mandatory for LC-MS/MS using Hydrophilic Interaction Liquid Chromatography (HILIC), it is a common strategy to overcome the challenges of low concentration and poor chromatographic behavior.[3][15]
Troubleshooting Guides
Issue 1: Poor Peak Shape or No Retention in Reversed-Phase LC
Symptoms:
-
Acetyl-D-carnitine peak elutes at or near the void volume.
-
Broad, tailing, or split peaks.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Polarity of Analyte | 1. Switch to a HILIC column: These columns are designed to retain polar compounds.[3][15]2. Use a mixed-mode column: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange).3. Employ ion-pairing chromatography: Add an ion-pairing reagent to the mobile phase to increase retention on a C18 column. |
| Inappropriate Mobile Phase | 1. Increase the aqueous component of the mobile phase in reversed-phase LC (though this may not be sufficient for very polar analytes).2. Optimize the mobile phase for HILIC: Typically, a high percentage of acetonitrile (B52724) with a small amount of aqueous buffer is used.[4] |
| Need for Derivatization | Derivatize the analyte: Introduce a hydrophobic group to increase retention on a reversed-phase column. Common derivatizing agents include pentafluorophenacyl (PFP) esters or 3-nitrophenylhydrazine (B1228671).[7][14][16] |
Issue 2: Inability to Distinguish Acetyl-D-carnitine from Acetyl-L-carnitine
Symptoms:
-
A single peak is observed for both enantiomers.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Non-Chiral Stationary Phase | Use a chiral column: This is essential for separating enantiomers. Examples include cyclodextrin-based columns for GC or Chiralcel OD-R for HPLC.[1][9][10] |
| Inadequate Chiral Separation Method | 1. Optimize mobile phase composition: For chiral LC, adjusting the mobile phase (e.g., organic modifier, buffer concentration, pH) can improve resolution.2. Indirect Chiral Separation: Derivatize with a chiral reagent (e.g., (+)-1-(9-fluorenyl)ethyl chloroformate) to form diastereomers that can be separated on a standard achiral column.[1] |
Issue 3: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
Signal-to-noise ratio is too low for accurate quantification.
-
Difficulty detecting the analyte in complex biological matrices.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Ionization in MS | 1. Optimize MS source parameters: Adjust settings such as capillary voltage, gas flow, and temperature.2. Use a high organic mobile phase: This can enhance electrospray ionization (ESI) efficiency.[17] |
| Matrix Effects | 1. Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5][18]2. Use a deuterated internal standard: This helps to compensate for matrix-induced ion suppression or enhancement.[3][6] |
| Low Detector Response | Derivatize to enhance detection: For HPLC-UV or fluorescence, derivatize with an agent that introduces a highly responsive functional group.[12][13] For MS, derivatization with reagents like 3-nitrophenylhydrazine can increase signal intensity.[14] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis
This protocol is adapted from methods described for acylcarnitine analysis in biological fluids.[6]
-
Protein Precipitation:
-
To 10 µL of plasma, add 100 µL of ice-cold methanol (B129727) containing a deuterated internal standard (e.g., d3-Acetyl-carnitine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Drying:
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization (Butylation):
-
Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.
-
Incubate at 60°C for 20 minutes with shaking.
-
Evaporate the derivatization reagent to dryness.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., methanol/water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Chiral GC-FID Analysis with Derivatization
This protocol is based on a novel derivatization procedure for carnitine enantiomers.[9][10][11]
-
Sample Preparation:
-
For pure standards, no sample preparation is needed before derivatization.
-
For aqueous samples, concentrate to a point where the sample remains in solution.
-
-
Two-Step Derivatization:
-
Step 1 (Cyclization): Add acetic anhydride (B1165640) and a catalyst (e.g., DIPEA) to the sample. Heat to promote cyclization of carnitine to β-hydroxy-γ-butyrolactone.
-
Step 2 (Acetylation): The resulting β-hydroxy-γ-butyrolactone is then fully transformed into β-acetoxy-γ-butyrolactone.
-
-
GC-FID Analysis:
-
Inject the derivatized sample onto a chiral GC column (e.g., a cyclodextrin-based stationary phase).
-
Use a temperature program that provides optimal separation of the (R)- and (S)-β-acetoxy-γ-butyrolactone peaks.
-
Detection is performed using a Flame Ionization Detector (FID).
-
Visualizations
Caption: LC-MS/MS workflow for Acetyl-D-carnitine.
Caption: Troubleshooting low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. bevital.no [bevital.no]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. A novel derivatization procedure and chiral gas chromatographic method for enantiomeric purity screening of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatographic determination of carnitine by precolumn derivatization with pyrene-1-carbonyl cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.unipd.it [research.unipd.it]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 16. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetyl-L-Carnitine in Plasma Analyzed with LCMS - AppNote [mtc-usa.com]
- 18. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Protocols for Acetyl-L-carnitine from Tissue Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction protocols for Acetyl-L-carnitine (ALCAR) from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting ALCAR from tissue samples?
A1: The most prevalent methods for ALCAR extraction from tissue samples are protein precipitation (PPT) and solid-phase extraction (SPE).[1][2] PPT is a simpler and often faster method, typically yielding high recovery, while SPE is a more selective technique that can provide cleaner extracts with reduced matrix effects, which is particularly beneficial for sensitive downstream analyses like mass spectrometry.[3][4]
Q2: What is the importance of tissue homogenization in the ALCAR extraction workflow?
A2: Proper tissue homogenization is a critical first step to ensure the efficient release of intracellular ALCAR into the extraction solvent. Incomplete homogenization can lead to low recovery and high variability in your results. The choice of homogenization buffer and technique (e.g., bead beating, sonication) should be optimized for the specific tissue type. For instance, tougher tissues like skeletal muscle may require more rigorous mechanical disruption.
Q3: How does pH affect the stability of ALCAR during extraction?
A3: Acetyl-L-carnitine is stable in neutral to acidic conditions but is unstable at a pH greater than 9, where it can be hydrolyzed to L-carnitine.[5] Therefore, it is crucial to maintain the pH of the extraction buffer and subsequent solutions in the neutral to acidic range to prevent the degradation of ALCAR and ensure accurate quantification.
Q4: Should I use an internal standard for ALCAR quantification?
A4: Yes, using a stable isotope-labeled internal standard (e.g., d3-acetyl-L-carnitine) is highly recommended for accurate quantification, especially when using LC-MS/MS. An internal standard helps to correct for variability in extraction efficiency, matrix effects, and instrument response, thereby improving the precision and accuracy of your results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of ALCAR from tissue samples.
Low Recovery of ALCAR
| Potential Cause | Recommended Solution |
| Incomplete tissue homogenization | - Ensure the tissue is completely disrupted. For tough tissues like muscle, consider using a bead beater with appropriate beads. - Optimize the tissue-to-buffer ratio; a common starting point is 10 mg of tissue per 1 mL of lysis buffer.[6] |
| Inefficient protein precipitation | - Use a sufficient volume of cold organic solvent (e.g., acetonitrile (B52724) or ethanol). A common ratio is 3 volumes of solvent to 1 volume of tissue homogenate.[3] - Ensure thorough vortexing and adequate incubation time at a low temperature (e.g., -20°C) to maximize protein precipitation. |
| Suboptimal Solid-Phase Extraction (SPE) Protocol | - Analyte not retaining on the sorbent: Adjust the pH of the sample to enhance the interaction between ALCAR and the sorbent. Decrease the flow rate during sample loading to allow for sufficient interaction time.[1] - Analyte retained too strongly: Use a stronger elution solvent or a combination of solvents. Consider trying a sorbent with a different chemistry (e.g., mixed-mode instead of only reversed-phase).[2] - Analyte eluting during the wash step: The wash solvent may be too strong. Use a weaker solvent or a solvent composition similar to the pre-treated sample.[2] |
| Degradation of ALCAR | - Maintain a neutral to acidic pH throughout the extraction process to prevent hydrolysis.[5] - Keep samples on ice or at 4°C whenever possible to minimize enzymatic degradation. |
High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent sample handling | - Standardize all steps of the protocol, including tissue weighing, homogenization time and intensity, incubation times, and solvent volumes. - Use an automated or semi-automated system for liquid handling if available to minimize human error. |
| Matrix effects in LC-MS/MS analysis | - Incorporate a stable isotope-labeled internal standard early in the workflow to normalize for variations. - If using protein precipitation, ensure complete removal of proteins. A second precipitation step or centrifugation at higher speeds may be necessary. - Consider using a more rigorous cleanup method like SPE to reduce matrix components.[3] |
| Instrumental variability | - Regularly perform system suitability tests and calibrations on your analytical instrument. - Ensure the autosampler is properly cooled to maintain the stability of the extracted samples. |
Data Presentation
The following tables summarize quantitative data from various studies on ALCAR extraction and analysis.
Table 1: Comparison of Extraction Methodologies and Recovery Rates
| Extraction Method | Sample Matrix | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (SAX) | Human Plasma | 82.6 - 95.4 | [7] |
| Online Solid-Phase Extraction (Cation Exchange) | Human Plasma | 98 - 105 | [4] |
| Protein Precipitation (Acetonitrile) | Mouse Plasma | 87.8 | |
| Protein Precipitation (Methanol) | Plasma and Tissue | Not explicitly stated, but method showed high sensitivity and accuracy | [8] |
Table 2: Limits of Quantitation (LOQ) for ALCAR in Different Methods
| Analytical Method | Sample Matrix | LOQ | Reference |
| HPLC with fluorescence detection | Human Plasma | 1 nmol/mL | [7] |
| Nano-LC/UV | Food Samples | 0.04 - 0.09 µg/kg | [9] |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of Acetyl-L-carnitine from tissue samples.
Detailed Protein Precipitation Protocol
-
Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) in a suitable ice-cold lysis buffer (e.g., 500 µL of methanol (B129727) or a buffer containing protease inhibitors). A common ratio is 1:10 (w/v).
-
Precipitation: Add three volumes of cold acetonitrile (containing the internal standard) to the tissue homogenate.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for at least 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted ALCAR, without disturbing the protein pellet.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
Detailed Solid-Phase Extraction (SPE) Protocol (Cation Exchange)
-
Homogenization and Protein Precipitation: Follow steps 1-5 of the Protein Precipitation Protocol to obtain a clear supernatant.
-
Conditioning: Condition a cation exchange SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration buffer (e.g., water or a weak acidic buffer).
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining ALCAR. The composition of the wash solvent should be optimized to avoid premature elution of the analyte.
-
Elution: Elute the retained ALCAR from the cartridge using a stronger solvent (e.g., a buffer with a higher ionic strength or a different pH, or a solvent containing a competing cation).
-
Drying and Reconstitution: Dry the eluate and reconstitute it in a solvent compatible with the analytical method.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical troubleshooting process for low ALCAR recovery.
References
- 1. silicycle.com [silicycle.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. research.unipd.it [research.unipd.it]
- 8. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Dealing with Acetyl-D-carnitine interference in L-carnitine enzymatic assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Acetyl-D-carnitine in L-carnitine enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the L-carnitine enzymatic assay?
A1: The L-carnitine enzymatic assay is a quantitative method to determine the concentration of L-carnitine in a sample. The most common method is a coupled enzyme assay.[1] In this assay, L-carnitine is first converted to acyl-L-carnitine by the enzyme carnitine acetyltransferase (CAT), using acetyl-CoA as the acetyl group donor. The coenzyme A (CoA-SH) produced in this reaction then participates in a subsequent reaction that generates a detectable signal, which can be colorimetric or fluorometric.[1][2] The intensity of the signal is directly proportional to the amount of L-carnitine present in the sample.
Q2: Can Acetyl-D-carnitine or D-carnitine interfere with the L-carnitine enzymatic assay?
A2: Based on available data, the interference from Acetyl-D-carnitine and D-carnitine in enzymatic assays for L-carnitine is expected to be minimal to non-existent. The key enzyme in the assay, carnitine acetyltransferase (CAT), is highly stereospecific for the L-isomer of carnitine. Research has shown that enzymes like acetylcarnitine hydrolase do not utilize O-Acetyl-d-carnitine as a substrate. While some related enzymes might be weakly inhibited by D-carnitine, the enzymes specifically used in L-carnitine assays are selected for their high specificity. L-carnitine dehydrogenase, another enzyme used in some assays, can also distinguish D-carnitine.
Q3: My sample may contain a high concentration of Acetyl-L-carnitine. Will this interfere with the measurement of free L-carnitine?
A3: Yes, a high concentration of Acetyl-L-carnitine can potentially interfere with the assay for free L-carnitine if it is hydrolyzed to L-carnitine during sample preparation or the assay itself. To measure only free L-carnitine in such samples, it is crucial to use sample preparation methods that do not cause hydrolysis of the acetylated form. For the determination of total carnitine (free L-carnitine + Acetyl-L-carnitine), a hydrolysis step is intentionally included to convert all Acetyl-L-carnitine to L-carnitine before the assay.
Q4: How can I be certain that my assay results are not affected by D-isomers?
A4: While the enzymatic assay is designed to be specific for L-carnitine, you can perform a validation experiment to confirm the absence of interference. This can be done by spiking a blank sample with a known concentration of D-carnitine or Acetyl-D-carnitine and observing if there is any signal generated in the assay. Additionally, you can use a chiral separation method, such as High-Performance Liquid Chromatography (HPLC), to separate the L- and D-isomers before performing the enzymatic assay on the collected L-carnitine fraction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Higher than expected L-carnitine concentration | 1. Hydrolysis of Acetyl-L-carnitine: Sample handling or storage conditions may have caused the hydrolysis of Acetyl-L-carnitine to L-carnitine, leading to an overestimation of free L-carnitine. | 1. Ensure samples are processed and stored under conditions that minimize hydrolysis (e.g., neutral to slightly acidic pH, low temperatures). Avoid repeated freeze-thaw cycles. |
| 2. Contamination of reagents or samples: The sample or one of the assay reagents might be contaminated with L-carnitine. | 2. Run appropriate blanks and controls. Use fresh, high-purity reagents. | |
| Lower than expected L-carnitine concentration | 1. Enzyme inhibition: The sample may contain substances that inhibit the activity of carnitine acetyltransferase. | 1. Perform a spike and recovery experiment by adding a known amount of L-carnitine to your sample to check for inhibition. If inhibition is observed, sample purification may be necessary. |
| 2. Incorrect sample pH: The pH of the sample may be outside the optimal range for the enzyme. | 2. Ensure the final pH of the reaction mixture is within the recommended range for the assay kit. | |
| High background signal | 1. Presence of interfering substances: The sample may contain endogenous compounds that react with the detection reagents. | 1. Run a sample blank (without the enzyme) to measure the background signal and subtract it from the sample reading. Deproteinization of the sample can also help. |
| Inconsistent or non-reproducible results | 1. Pipetting errors: Inaccurate pipetting of samples, standards, or reagents. | 1. Use calibrated pipettes and ensure proper pipetting technique. |
| 2. Incomplete mixing: Reagents and samples are not mixed thoroughly. | 2. Gently mix the contents of the wells after each addition. | |
| 3. Temperature fluctuations: Inconsistent incubation temperatures. | 3. Ensure a stable and uniform temperature during the incubation steps. |
Data on Specificity of L-Carnitine Enzymatic Assays
The following table summarizes the expected reactivity of L-carnitine and its D-isomer in a typical enzymatic assay based on carnitine acetyltransferase.
| Analyte | Expected Reactivity in L-Carnitine Enzymatic Assay | Reference/Justification |
| L-Carnitine | 100% | The assay is designed to specifically quantify L-carnitine. |
| Acetyl-L-carnitine | ~0% (for free L-carnitine assay); 100% (after hydrolysis for total carnitine assay) | The assay for free L-carnitine should not detect the acetylated form. Total carnitine assays include a hydrolysis step. |
| D-Carnitine | < 1% | The key enzyme, carnitine acetyltransferase, is highly stereospecific for the L-isomer. |
| Acetyl-D-carnitine | < 1% | The enzyme is specific for the L-isomer of carnitine, and therefore will not recognize the D-isomer even in its acetylated form. |
Note: The values for D-Carnitine and Acetyl-D-carnitine are estimations based on the high stereospecificity of the enzymes involved. For critical applications, it is recommended to validate the lack of interference with specific samples.
Experimental Protocols
Protocol 1: Standard L-Carnitine Enzymatic Assay
This protocol is a generalized procedure for a colorimetric L-carnitine enzymatic assay. Please refer to the specific instructions provided with your assay kit for detailed volumes and concentrations.
Materials:
-
L-Carnitine Assay Kit (containing assay buffer, enzyme mix, development mix, and L-carnitine standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 570 nm)
-
Pipettes and tips
-
Sample containing L-carnitine
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of L-carnitine standards by diluting the provided stock solution with the assay buffer to concentrations ranging from 0 to 10 nmol/well.
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
-
Sample Preparation:
-
If necessary, deproteinize the sample using a 10 kDa molecular weight cut-off spin filter.
-
Add 1-50 µL of the sample to the wells.
-
Adjust the final volume in each well to 50 µL with assay buffer.
-
-
Reaction Mix Preparation:
-
Prepare a master mix of the reaction components (Assay Buffer, Enzyme Mix, and Development Mix) according to the kit's instructions.
-
-
Assay Reaction:
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Mix gently by pipetting up and down.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at the specified wavelength (e.g., 570 nm).
-
-
Calculation:
-
Subtract the absorbance of the 0 nmol/well standard (blank) from all other readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the L-carnitine concentration in the samples from the standard curve.
-
Protocol 2: Chiral HPLC Separation of L-Carnitine and D-Carnitine (for validation)
This protocol provides a general method for the separation of L- and D-carnitine using HPLC with a chiral column. Specific parameters may need to be optimized based on the column and equipment used.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Chiral HPLC column (e.g., C18 column with a chiral derivatizing agent or a dedicated chiral column)
-
Mobile phase components (e.g., acetonitrile (B52724), water, buffer salts)
-
Chiral derivatizing agent (if required)
-
L-carnitine and D-carnitine standards
Procedure:
-
Sample and Standard Preparation:
-
Dissolve the sample and standards in the mobile phase or a suitable solvent.
-
If using a derivatizing agent, follow the manufacturer's protocol for the derivatization reaction.
-
-
HPLC Conditions:
-
Column: Chiral stationary phase column.
-
Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and an aqueous buffer. The exact composition will depend on the column used.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV or fluorescence at an appropriate wavelength depending on the derivatizing agent used.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Record the chromatograms.
-
Identify the peaks for L-carnitine and D-carnitine based on the retention times of the standards.
-
Quantify the amount of each isomer by integrating the peak areas.
-
Visualizations
Caption: Workflow of a typical L-carnitine enzymatic assay.
References
Enhancing the stability of Acetyl-D-carnitine for long-term experiments
Welcome to the Technical Support Center for Enhancing the Stability of Acetyl-D-carnitine for Long-Term Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of Acetyl-D-carnitine throughout your experimental workflows.
Disclaimer: The majority of available stability data is for Acetyl-L-carnitine, the biologically active isomer. While the chemical stability of Acetyl-D-carnitine is expected to be very similar due to the identical acetyl ester bond, direct stability data for the D-isomer is limited. The information presented here is based on established principles of ester hydrolysis and data from studies on Acetyl-L-carnitine, and should be adapted and verified for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Acetyl-D-carnitine degradation in solution?
A1: The primary degradation pathway for Acetyl-D-carnitine in aqueous solutions is hydrolysis. This is a chemical reaction where water molecules break the ester bond, resulting in the formation of D-carnitine and acetic acid.
Q2: What are the key factors that influence the stability of Acetyl-D-carnitine solutions?
A2: The two most significant factors are pH and temperature.
-
pH: Acetyl-D-carnitine is most stable in acidic to neutral pH ranges. Stability decreases significantly in basic conditions (pH > 9).[1][2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. For long-term storage, lower temperatures are crucial.
Q3: How should I prepare and store my Acetyl-D-carnitine stock solutions for long-term experiments?
A3: For optimal stability, dissolve Acetyl-D-carnitine in a slightly acidic buffer (e.g., pH 5.0-6.5) and store at low temperatures. For long-term storage, freezing (-20°C or -80°C) is recommended. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially affect stability. Aliquoting the stock solution into single-use vials is a best practice.
Q4: Can I dissolve Acetyl-D-carnitine in water, or should I use a buffer?
A4: While Acetyl-D-carnitine can be dissolved in water, the resulting pH may not be optimal for long-term stability. Using a buffer in the acidic to neutral range (pH 5.0-6.5) is highly recommended to control the pH and minimize hydrolysis. Acetyl-L-carnitine dissolved in water at a pH of 5.2 has been shown to be stable for at least 33 days at room temperature or under refrigeration.[1][2]
Q5: Are there any visual indicators of Acetyl-D-carnitine degradation?
A5: Visual inspection alone is not a reliable method for assessing degradation, as the breakdown products (D-carnitine and acetic acid) are soluble and colorless. A slight change in the odor of the solution (vinegar-like smell from acetic acid) might be noticeable at high levels of degradation, but this is not a sensitive indicator. Analytical methods like HPLC are necessary for accurate quantification of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological effect over time | Hydrolysis of Acetyl-D-carnitine into D-carnitine and acetic acid. | Prepare fresh solutions from a frozen stock for each experiment. Verify the stability of your working solution under your specific experimental conditions (temperature, pH, media components). |
| Precipitation in the solution upon thawing | The solution may be supersaturated, or interaction with other components in the media. | Gently warm the solution to 37°C to redissolve the precipitate. If the issue persists, consider preparing a less concentrated stock solution. |
| Inconsistent experimental results | Degradation of Acetyl-D-carnitine, leading to variations in the effective concentration. | Strictly control the pH and temperature of your solutions. Prepare fresh dilutions from a stable stock solution for each experiment. Perform a stability study under your experimental conditions. |
| Change in pH of the solution over time | Hydrolysis of Acetyl-D-carnitine releases acetic acid, which can lower the pH of unbuffered solutions. | Use a buffered solvent for your Acetyl-D-carnitine solutions to maintain a stable pH. |
Quantitative Stability Data
The following tables summarize the stability of Acetyl-L-carnitine under various conditions. This data can be used as a proxy for estimating the stability of Acetyl-D-carnitine.
Table 1: Effect of pH on Acetyl-L-carnitine Stability in Aqueous Solution at Room Temperature
| pH | % Remaining after 1 hour |
| Neutral to Acidic | Stable |
| 9.0 | Significant degradation begins |
| 11.0 | 72.6% |
| 12.0 | 4.2% |
| Data from a study on Acetyl-L-carnitine.[1][2] |
Table 2: Estimated Time for 15% Degradation of Acetyl-L-carnitine at pH 5.2
| Temperature | Estimated Time for 15% Degradation |
| 25°C (Room Temperature) | 38 days |
| 8°C (Refrigerated) | 234 days |
| Data from a study on Acetyl-L-carnitine.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stable Acetyl-D-carnitine Stock Solution
Objective: To prepare a 100 mM stock solution of Acetyl-D-carnitine with enhanced stability.
Materials:
-
Acetyl-D-carnitine HCl
-
Sterile, nuclease-free water
-
50 mM Sodium Citrate buffer, pH 6.0
-
Sterile, single-use polypropylene (B1209903) tubes
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
Methodology:
-
Weigh the required amount of Acetyl-D-carnitine HCl in a sterile tube.
-
Add the required volume of 50 mM Sodium Citrate buffer (pH 6.0) to achieve a final concentration of 100 mM.
-
Vortex gently until the Acetyl-D-carnitine is completely dissolved.
-
Verify the final pH of the solution and adjust to pH 6.0 if necessary using dilute HCl or NaOH.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of Acetyl-D-carnitine
Objective: To assess the stability of an Acetyl-D-carnitine solution under various stress conditions.
Materials:
-
10 mg/mL Acetyl-D-carnitine solution in water (pH 5.2)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Water bath
-
UV lamp
-
HPLC system with a suitable column for carnitine analysis
Methodology:
-
Acid Hydrolysis: Mix equal volumes of the Acetyl-D-carnitine solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the Acetyl-D-carnitine solution and 1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the Acetyl-D-carnitine solution and 30% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the Acetyl-D-carnitine solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the Acetyl-D-carnitine solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples, including an untreated control, by HPLC to quantify the remaining Acetyl-D-carnitine and identify any degradation products.
Visualizations
Caption: Primary degradation pathway of Acetyl-D-carnitine.
Caption: Workflow for assessing Acetyl-D-carnitine stability.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Acetyl-D-carnitine Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of Acetyl-D-carnitine is a critical quality attribute, as the pharmacological and toxicological profiles of its L-enantiomer can differ significantly. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the chiral separation and quantification of these enantiomers. This guide provides a comparative overview of two distinct and validated chiral HPLC methods for determining the purity of Acetyl-D-carnitine: a direct method using a chiral ligand-exchange column and an indirect method involving pre-column derivatization.
Comparison of Validated Chiral HPLC Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and desired run time. Below is a summary of two validated methods with their key performance attributes.
| Parameter | Method 1: Direct Chiral Ligand-Exchange | Method 2: Indirect Chiral Derivatization |
| Principle | Direct separation on a chiral stationary phase. | Derivatization with a chiral reagent to form diastereomers, followed by separation on a standard achiral column. |
| Chiral Stationary Phase | SUMICHIRAL OA-6100 | Octadecylsilane (ODS) |
| Mobile Phase | 2 mM aqueous Copper (II) Sulfate with 500 mM Sodium Perchlorate | Acetonitrile (B52724) and buffer |
| Detection | UV at 254 nm | UV at 254 nm |
| Resolution (Rs) | 1.92 | 1.94 |
| Separation Factor (α) | 1.11 | 1.10 |
| Limit of Detection (LOD) | 0.1% | < 0.05% |
| Limit of Quantitation (LOQ) | 0.15% | Not explicitly stated |
| Run Time | < 15 minutes | < 10 minutes |
Experimental Protocols
Method 1: Direct Analysis on a Chiral Ligand-Exchange Column
This method allows for the direct separation of Acetyl-D-carnitine and its L-enantiomer without the need for derivatization, simplifying sample preparation.
1. Chromatographic Conditions:
-
Column: SUMICHIRAL OA-6100 (ligand-exchange type chiral moiety)
-
Mobile Phase: An aqueous solution of 2 mM Copper (II) Sulfate and 500 mM Sodium Perchlorate.
-
Flow Rate: Typically 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Elution Order: D-enantiomer followed by the L-enantiomer.[1]
2. Sample Preparation:
-
Dissolve the Acetyl-carnitine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. System Suitability:
-
Inject a solution containing both Acetyl-D-carnitine and Acetyl-L-carnitine.
-
The resolution (Rs) between the two enantiomeric peaks should be ≥ 1.5.
-
The tailing factor for the Acetyl-L-carnitine peak should be ≤ 2.0.
Method 2: Indirect Analysis via Pre-column Derivatization
This indirect method involves the derivatization of the carnitine enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral ODS (C18) column.[2]
1. Derivatization Reagent:
-
L-alanine-beta-naphthylamide (L-Ala-beta-NA)[2]
2. Derivatization Procedure:
-
The derivatization reaction is completed in under 10 minutes at room temperature.[2]
-
Specific details of the reaction conditions (e.g., solvent, concentrations, and quenching steps) should be optimized as per the original research paper by Kagawa et al. (1999).[2]
3. Chromatographic Conditions:
-
Column: ODS (Octadecylsilane) column
-
Mobile Phase: A suitable mixture of acetonitrile and an aqueous buffer.
-
Flow Rate: Typically 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 254 nm[2]
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Prepare a solution of the Acetyl-carnitine sample.
-
Perform the derivatization reaction as described above.
-
The final reaction mixture is then injected into the HPLC system.
Method Validation and Performance
Both methods have been validated and shown to be suitable for the quality control of Acetyl-L-carnitine. The direct method on the SUMICHIRAL OA-6100 column has reported LOD and LOQ values of 0.1% and 0.15%, respectively.[1] The indirect method using L-Ala-beta-NA derivatization reports a detection limit of below 0.05%.[2]
Alternative Analytical Approaches
While chiral HPLC is the most common technique, other methods for the determination of carnitine enantiomers exist, though they may not be as widely adopted for routine quality control of Acetyl-D-carnitine purity. These include:
-
Chiral Gas Chromatography (GC): This technique often requires a two-step derivatization process to make the analytes volatile.
-
Capillary Electrophoresis (CE): CE can offer high separation efficiency and low sample consumption.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents, NMR can be used to differentiate between enantiomers, although it generally has lower sensitivity compared to chromatographic methods.
Visualizing the Experimental Workflows
To better illustrate the procedural differences between the two primary HPLC methods discussed, the following diagrams outline the key steps in each workflow.
Logical Comparison of Methodologies
The choice between a direct and an indirect chiral HPLC method involves a trade-off between sample preparation complexity and the cost and specificity of the column.
References
A Comparative Analysis of Acetyl-D-carnitine and Acetyl-L-carnitine on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Acetyl-D-carnitine and its biologically active stereoisomer, Acetyl-L-carnitine, on mitochondrial respiration. The information presented is collated from experimental data to assist in understanding their distinct impacts on cellular energy metabolism.
Executive Summary
Acetyl-L-carnitine is an essential molecule for mitochondrial energy production, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. In contrast, its synthetic isomer, Acetyl-D-carnitine, not only lacks this biological function but has been observed to inhibit mitochondrial respiration. This guide details the experimental findings that differentiate the effects of these two isomers, provides a representative experimental protocol for assessing mitochondrial respiration, and illustrates the key metabolic pathways involved.
Data Presentation
The following table summarizes the quantitative effects of Acetyl-D-carnitine and Acetyl-L-carnitine on mitochondrial oxygen consumption as reported in a key comparative study.
| Compound | Concentration | Effect on Mitochondrial Oxygen Consumption |
| Acetyl-L-carnitine | 15 mM | ~25% Stimulation[1] |
| Acetyl-D-carnitine | 15 mM | Slight Inhibition[1] |
| DL-acetylcarnitine (racemic) | 15 mM | Marked Inhibition[1] |
| DL-carnitine (racemic) | 15 mM | ~60% Inhibition[1] |
| L-carnitine | Not specified | No significant effect[1] |
| D-carnitine | Not specified | No significant effect[1] |
Experimental Protocols
While the full detailed protocol from the primary comparative study by Farinella et al. (1984) is not available, a representative experimental methodology for measuring the effects of carnitine isomers on mitochondrial respiration is outlined below. This protocol is based on established techniques for assessing mitochondrial function.
Objective: To measure the rate of oxygen consumption in isolated mitochondria in the presence of Acetyl-L-carnitine and Acetyl-D-carnitine.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (e.g., containing 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.2)
-
Respiratory substrates (e.g., glutamate (B1630785) and malate, or a fatty acid substrate like palmitoyl-CoA)
-
ADP (to stimulate state 3 respiration)
-
Acetyl-L-carnitine and Acetyl-D-carnitine solutions
-
Oxygen electrode (e.g., Clark-type electrode) or a Seahorse XF Analyzer
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation. The final mitochondrial pellet is resuspended in a suitable isolation buffer.
-
Respirometry Setup: Calibrate the oxygen electrode system according to the manufacturer's instructions. Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Baseline Respiration: Add a known amount of isolated mitochondria to the chamber and record the baseline oxygen consumption rate (State 2 respiration).
-
Substrate Addition: Introduce respiratory substrates (e.g., glutamate and malate) to initiate electron transport chain activity.
-
Addition of Carnitine Isomers: Add the test compound (Acetyl-L-carnitine or Acetyl-D-carnitine) at the desired concentration (e.g., 15 mM) and monitor the oxygen consumption rate.
-
State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the maximal rate of coupled respiration (State 3).
-
Data Analysis: Calculate the oxygen consumption rates in the presence and absence of the carnitine isomers. Express the results as a percentage change relative to the control (without added acetylcarnitine).
Mandatory Visualization
Signaling Pathways and Mechanisms
The primary role of Acetyl-L-carnitine is to transport acetyl groups into the mitochondria, which can then be converted to acetyl-CoA and enter the Krebs cycle for energy production. It is a key component of the carnitine shuttle system. The inhibitory effect of Acetyl-D-carnitine is hypothesized to stem from its competitive inhibition of the carnitine-acylcarnitine translocase, a critical transporter in this shuttle.
Caption: Proposed mechanism of Acetyl-L-carnitine transport and Acetyl-D-carnitine inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of Acetyl-D-carnitine and Acetyl-L-carnitine on mitochondrial respiration.
Caption: Experimental workflow for analyzing the effects of carnitine isomers on mitochondrial respiration.
References
A Comparative Guide to LC-MS/MS and HPLC Methods for the Quantification of Acetyl-L-carnitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical techniques, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of Acetyl-L-carnitine. This document outlines their respective experimental protocols and performance characteristics to aid researchers in selecting the most suitable method for their specific applications, from pharmacokinetic studies to quality control of pharmaceutical formulations.
Methodology Comparison
The quantification of Acetyl-L-carnitine, a crucial molecule in cellular energy metabolism, demands sensitive and reliable analytical methods. While both LC-MS/MS and HPLC are powerful separation techniques, they differ significantly in their principles of detection, leading to variations in sensitivity, specificity, and sample preparation requirements.
LC-MS/MS offers high sensitivity and specificity by coupling the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry. This technique often allows for simpler sample preparation and can distinguish between compounds with similar structures but different masses.[1][2]
HPLC , on the other hand, is a robust and widely available technique. For compounds like Acetyl-L-carnitine that lack a strong chromophore, derivatization is often necessary to enable detection by UV or fluorescence detectors.[3][4] This additional step can increase analysis time and introduce variability.
Quantitative Performance Data
The following table summarizes the key performance parameters for representative LC-MS/MS and HPLC methods for the analysis of Acetyl-L-carnitine.
| Performance Parameter | LC-MS/MS Method | HPLC Method (with fluorescence derivatization) |
| Linearity Range | 1–1000 ng/mL | 1-32 nmol/ml |
| Limit of Quantitation (LOQ) | 1 ng/mL | 1 nmol/ml |
| Precision (%RSD) | < 5% | 0.3-16.8% |
| Accuracy | ± 5% of expected values | < 10.6% |
| Recovery | Not explicitly stated, but method is robust | 82.6%-95.4% |
Note: The presented data is a synthesis from multiple sources and may vary based on the specific instrumentation, reagents, and matrix used.[1][3][4][5]
Experimental Protocols
LC-MS/MS Method Protocol
This protocol is based on a method for the quantification of Acetyl-L-carnitine in plasma.[1]
1. Sample Preparation:
-
Plasma samples are spiked with an internal standard (e.g., d3-Acetyl-L-carnitine).
-
Proteins are precipitated by adding acetonitrile (B52724).
-
The sample is centrifuged, and the supernatant is collected for analysis.
2. Chromatographic Conditions:
-
Column: Atlantis HILIC silica (B1680970) column (50 x 2.0 mm i.d., 4 µm particle size).[1]
-
Mobile Phase: A gradient of A) 5% acetonitrile in 5mM ammonium (B1175870) acetate (B1210297) and B) 95% acetonitrile in 5mM ammonium acetate.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 10 µL.[1]
3. Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Acetyl-L-carnitine and the internal standard are monitored.
HPLC Method Protocol with Pre-column Derivatization
This protocol is based on a method for the determination of Acetyl-L-carnitine in human plasma using fluorescence detection.[3][4]
1. Sample Preparation:
-
Plasma samples are deproteinized.
-
An internal standard is added.
2. Derivatization:
-
The sample is derivatized with 1-aminoanthracene (B165094) (1AA) in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a catalyst to form a fluorescent derivative.[3][4]
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.1 M ammonium acetate (pH 3.5) and acetonitrile.[4]
-
Flow Rate: 1.3 mL/min.[4]
4. Fluorescence Detection:
Workflow Visualization
The following diagrams illustrate the typical experimental workflows for the LC-MS/MS and HPLC methods described.
References
- 1. bevital.no [bevital.no]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after pre-column derivatization with 1-aminoanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. omicsonline.org [omicsonline.org]
A Comparative Guide to Determining the Enantiomeric Excess of Acetyl-D-carnitine Preparations
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a critical quality attribute, directly impacting their efficacy and safety. In the case of Acetyl-D-carnitine, a molecule of significant interest in various research and therapeutic areas, the presence of its enantiomer, Acetyl-L-carnitine, can have different biological effects. Therefore, accurate and robust analytical methods for determining the enantiomeric excess (e.e.) are paramount. This guide provides a comparative overview of three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of Acetyl-D-carnitine depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance parameters of the discussed methods.
| Method | Sub-Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| HPLC | Direct (Chiral Stationary Phase) | 0.1% | 0.15% | Not explicitly found | Simple, no derivatization required | Requires specialized, expensive chiral columns |
| Indirect (Chiral Derivatization) | < 0.05% | Not explicitly found | 1-32 nmol/mL (for ALC) | High sensitivity, uses standard columns | Derivatization adds complexity and potential for error | |
| NMR | Chiral Shift Reagents | 0.5% | Not explicitly found | Not typically used for wide-range quantification | Non-destructive, provides structural information | Lower sensitivity compared to other methods |
| CE | Chiral Selector & Derivatization | 10 ng/mL (~0.002% impurity) | Not explicitly found | Not explicitly found | Extremely high sensitivity, low sample consumption | Can have lower reproducibility than HPLC |
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of enantiomers due to its high resolution and sensitivity. Two main approaches are employed for the chiral separation of Acetyl-D-carnitine: direct and indirect methods.
Direct Chiral HPLC
This method utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.
-
Column: SUMICHIRAL OA-6100 (ligand-exchange type)
-
Mobile Phase: 2 mM aqueous Copper (II) sulfate (B86663) containing 500 mM Sodium perchlorate[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Procedure:
-
Prepare a standard solution of Acetyl-D-carnitine and a racemic mixture of Acetyl-D/L-carnitine in the mobile phase.
-
Inject the standards to determine the retention times of each enantiomer. The D- and L-forms are typically eluted within 15 minutes.[1]
-
Prepare the Acetyl-D-carnitine sample in the mobile phase.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100
-
Indirect Chiral HPLC
In this approach, the enantiomers of Acetyl-D-carnitine are derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
-
Derivatizing Reagent: L-alanine-β-naphthylamide (L-Ala-β-NA)[2]
-
Column: Octadecylsilane (ODS) column[2]
-
Mobile Phase: Acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer)
-
Detection: UV at 254 nm[2]
-
Derivatization Procedure:
-
Dissolve the Acetyl-D-carnitine sample in a suitable solvent.
-
Add L-Ala-β-NA and a coupling agent (e.g., a carbodiimide) to the sample solution.
-
Allow the reaction to proceed at room temperature for approximately 10 minutes.[2]
-
-
Chromatographic Procedure:
-
Inject the derivatized sample into the HPLC system.
-
Separate the diastereomers.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the enantiomeric excess based on the peak area ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral shift reagent, can be used to distinguish between enantiomers. The chiral shift reagent forms diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to resonate at different chemical shifts.
Experimental Protocol: NMR with Chiral Lanthanide Shift Reagent
-
Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]praseodymium(III) (Pr[hfc]3)[3]
-
Spectrometer: 500 MHz NMR spectrometer[3]
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent
-
Procedure:
-
Dissolve a known amount of the Acetyl-D-carnitine sample in the deuterated solvent.
-
Acquire a standard 1H NMR spectrum.
-
Add a small, precise amount of the chiral shift reagent (Pr[hfc]3) to the NMR tube.
-
Acquire another 1H NMR spectrum. The signals corresponding to the two enantiomers should now be resolved into two separate peaks.
-
Integrate the signals corresponding to the Acetyl-D-carnitine and the Acetyl-L-carnitine enantiomers.
-
Calculate the enantiomeric excess based on the integral values. A distinguishment of 0.5% of the minor enantiomer is possible with this method.[3][4]
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be adapted for chiral separations. By adding a chiral selector to the background electrolyte, the two enantiomers will have different electrophoretic mobilities and will therefore be separated. Derivatization is often employed to enhance detection sensitivity.
Experimental Protocol: CE with Derivatization
-
Chiral Selector: A cyclodextrin (B1172386) derivative (e.g., sulfobutyl ether-β-cyclodextrin)
-
Derivatizing Reagent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)[5]
-
Background Electrolyte (BGE): A buffer at a suitable pH containing the chiral selector.
-
Detection: UV or Tandem Mass Spectrometry (MS/MS)[5]
-
Derivatization Procedure:
-
Dissolve the Acetyl-D-carnitine sample in a suitable buffer (e.g., borate (B1201080) buffer).
-
Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetone).
-
Allow the reaction to proceed for a short period at room temperature.
-
-
CE Procedure:
-
Fill the capillary with the BGE containing the chiral selector.
-
Inject the derivatized sample.
-
Apply a high voltage across the capillary to effect the separation.
-
Detect the separated enantiomers.
-
Calculate the enantiomeric excess from the corrected peak areas. This method has a reported limit of detection of 10 ng/mL, which is sufficient to detect enantiomeric impurities down to 0.002%.[5]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after pre-column derivatization with 1-aminoanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison of the Inhibitory Potency of D-Carnitine Derivatives on Carnitine Acyltransferases
A comprehensive guide for researchers, scientists, and drug development professionals detailing the inhibitory effects of D-carnitine derivatives on key enzymes of fatty acid metabolism. This report provides a comparative analysis of inhibitory potencies, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
The transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a critical step in cellular energy metabolism, regulated by a family of enzymes known as carnitine acyltransferases. These enzymes, including carnitine acetyltransferase (CrAT), carnitine octanoyltransferase (COT), and carnitine palmitoyltransferase (CPT), facilitate the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine. Due to their central role in fatty acid metabolism, these enzymes have emerged as promising therapeutic targets for a range of metabolic disorders. D-carnitine and its derivatives, acting as competitive or non-competitive inhibitors, have been investigated for their potential to modulate the activity of these enzymes. This guide provides a head-to-head comparison of the inhibitory potency of various D-carnitine derivatives against CrAT, COT, and CPT, supported by available experimental data.
Comparative Inhibitory Potency
The inhibitory potential of D-carnitine derivatives varies significantly depending on the specific derivative and the target carnitine acyltransferase. The following tables summarize the available quantitative data (IC50 and Ki values) for the inhibition of CrAT, COT, and CPT by different D-carnitine analogs.
Table 1: Inhibitory Potency of D-Carnitine Derivatives against Carnitine Acetyltransferase (CrAT)
| Inhibitor | IC50 | Ki | Enzyme Source | Comments |
| Acetyl-DL-aminocarnitine | - | - | - | Described as the most potent reversible inhibitor to date; competitive with respect to acetyl-L-carnitine.[1] |
| Mildronate | - | 1.6 mM | - | Competitive inhibitor.[2] |
No specific IC50 values for D-carnitine derivatives against CrAT were found in the reviewed literature.
Table 2: Inhibitory Potency of D-Carnitine Derivatives against Carnitine Octanoyltransferase (COT)
| Inhibitor | IC50 | Ki | Enzyme Source | Comments |
| D-Carnitine | - | - | Rat liver microsomes | Weak inhibitor.[3] |
| Aminocarnitine | - | - | Rat liver microsomes | Moderately inhibits the enzyme.[3] |
Quantitative IC50 or Ki values for D-carnitine derivatives against COT are not well-documented in the available literature.
Table 3: Inhibitory Potency of D-Carnitine Derivatives against Carnitine Palmitoyltransferase (CPT)
| Inhibitor | IC50 | Ki | Enzyme Isoform | Enzyme Source | Comments |
| L-Aminocarnitine | 805 nM | - | CPT2 | Rat liver mitochondria | Potent and selective inhibitor.[4] |
| DL-Aminocarnitine | - | - | CPT | - | Potent, noncovalent inhibitor.[5][6] |
| Decanoyl-DL-aminocarnitine | - | - | CPT | - | ~7-fold more effective than aminocarnitine.[5][6][7] |
| Palmitoyl-DL-aminocarnitine | - | - | CPT | - | ~100-fold more effective than aminocarnitine; most potent reversible inhibitor to date.[1][5][6][7] |
| ST1326 (Teglicar) | - | - | CPT1a | - | A selective and reversible aminocarnitine derivative.[8] |
Experimental Protocols
Accurate assessment of the inhibitory potency of D-carnitine derivatives requires robust and standardized experimental protocols. The following sections detail the methodologies for the key enzyme inhibition assays.
Carnitine Acetyltransferase (CrAT) Inhibition Assay
A continuous spectrophotometric rate determination method is commonly employed to measure CrAT activity. The assay monitors the formation of acetyl-CoA from acetyl-L-carnitine and CoA, which leads to an increase in absorbance at 233 nm.
Materials:
-
100 mM Tris Buffer, pH 8.0
-
10 mM Coenzyme A (CoA) solution
-
100 mM Acetyl-DL-carnitine hydrochloride solution
-
Carnitine Acetyltransferase enzyme solution (0.2-0.5 units/mL)
-
Inhibitor stock solution (D-carnitine derivative)
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris buffer, CoA solution, and acetyl-DL-carnitine solution.
-
Add varying concentrations of the D-carnitine derivative inhibitor to the reaction mixture.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding the CrAT enzyme solution.
-
Immediately mix by inversion and monitor the increase in absorbance at 233 nm for approximately 5 minutes using a spectrophotometer.
-
Determine the rate of reaction (ΔA233/minute) from the linear portion of the curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Carnitine Octanoyltransferase (COT) Inhibition Assay
The activity of COT can be determined by measuring the formation of octanoylcarnitine (B1202733) from octanoyl-CoA and L-carnitine. A common method involves the use of radiolabeled L-[methyl-¹⁴C]carnitine and subsequent separation and quantification of the radioactive product.
Materials:
-
1 M Tris-HCl buffer, pH 7.4
-
100 mM ATP
-
100 mM MgCl₂
-
1 M KCl
-
20 mM Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
10 mM Octanoyl-CoA
-
10 mM L-[methyl-¹⁴C]carnitine
-
Peroxisomal or microsomal fraction containing COT
-
Inhibitor stock solution (D-carnitine derivative)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, KCl, DTT, and BSA.
-
Add varying concentrations of the D-carnitine derivative inhibitor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation, octanoyl-CoA, and L-[methyl-¹⁴C]carnitine.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding perchloric acid.
-
Separate the radiolabeled octanoylcarnitine from unreacted L-[methyl-¹⁴C]carnitine using a cation exchange column.
-
Quantify the radioactivity of the eluted octanoylcarnitine using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Carnitine Palmitoyltransferase (CPT) Inhibition Assay
CPT activity is typically measured using a forward radioisotopic assay that quantifies the formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and radiolabeled L-carnitine.
Materials:
-
HEPES buffer, pH 7.4
-
BSA (fatty acid-free)
-
10 mM Palmitoyl-CoA
-
1 mM L-[³H]carnitine
-
Mitochondrial preparation containing CPT
-
Inhibitor stock solution (D-carnitine derivative)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer and BSA.
-
Add the mitochondrial preparation and varying concentrations of the D-carnitine derivative inhibitor.
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiate the reaction by adding palmitoyl-CoA and L-[³H]carnitine.
-
Incubate at 37°C for a specific time (e.g., 4 minutes).
-
Stop the reaction by adding ice-cold HCl.
-
Extract the [³H]palmitoylcarnitine with butanol.
-
Wash the butanol phase with water to remove unreacted [³H]carnitine.
-
Measure the radioactivity in an aliquot of the butanol phase by liquid scintillation counting.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
To aid in the understanding of the experimental processes and biological context, the following diagrams have been generated using Graphviz.
References
- 1. Aminocarnitine and acylaminocarnitines: Carnitine acyltransferase inhibitors affecting long-chain fatty acid and glucose metabolism [inis.iaea.org]
- 2. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Tissue lipid accumulation by L-aminocarnitine, an inhibitor of carnitine-palmitoyltransferase-2. Studies in intact rats and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiketogenic and hypoglycemic effects of aminocarnitine and acylaminocarnitines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
In Vitro Validation of Acetyl-L-Carnitine's Effect on Carnitine Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Acetyl-L-Carnitine in modulating carnitine uptake, presenting supporting experimental data and detailed methodologies. The information is intended to assist researchers in designing and interpreting experiments related to carnitine transport and metabolism.
Executive Summary
In vitro studies consistently demonstrate that Acetyl-L-Carnitine (ALCAR) is a substrate for the organic cation/carnitine transporter 2 (OCTN2), the primary transporter responsible for cellular carnitine uptake.[1][2][3][4] The transport of ALCAR via OCTN2 is a sodium-dependent and saturable process.[4] While both L-Carnitine and ALCAR are transported by OCTN2, their transport kinetics and subsequent intracellular metabolism can differ. Notably, upon cellular entry, ALCAR can be deacetylated to L-Carnitine.[5] This guide delves into the quantitative data from comparative studies, outlines the experimental protocols for assessing carnitine uptake, and visualizes the key pathways and workflows.
Data Presentation: Comparative Uptake Kinetics
The following table summarizes the Michaelis-Menten constant (Km) for Acetyl-L-Carnitine and L-Carnitine uptake in different in vitro models, providing a measure of the transporter's affinity for each substrate. A lower Km value indicates a higher affinity.
| Substrate | Cell Line/System | Km (µM) | Reference |
| Acetyl-L-Carnitine | A549 (human lung carcinoma) | 17.7 | [1] |
| Acetyl-L-Carnitine | Calu-3 (human lung adenocarcinoma) | 35.4 | [1] |
| Acetyl-L-Carnitine | RBEC1 (immortalized rat brain capillary endothelial cells) | 31.3 ± 11.6 | [4] |
| L-Carnitine | RBEC1 (immortalized rat brain capillary endothelial cells) | 33.1 ± 11.4 | [4] |
| L-Carnitine | Isolated guinea-pig enterocytes | 6-7 | [5] |
| D-Carnitine | Isolated guinea-pig enterocytes | 5 | [5] |
| L-Carnitine | Caki-1 (human proximal tubule cell line) | 15.90 | [6] |
Comparative Inhibition of Carnitine Uptake
The inhibitory potential of various compounds on Acetyl-L-Carnitine uptake provides insights into the specificity of the transport mechanism. The following table presents the half-maximal inhibitory concentration (IC50) values for known OCTN2 inhibitors against L-carnitine uptake.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Ciclotropium bromide | Caki-1 | 30 | [6] |
| Ipratropium bromide | Caki-1 | 95 | [6] |
Furthermore, studies have shown that D-carnitine and verapamil (B1683045) can significantly inhibit the uptake of [3H]-acetyl-L-carnitine in primary human alveolar type I-like epithelial cells and the A549 cell line.[1]
Experimental Protocols
General In Vitro Carnitine Uptake Assay
This protocol provides a generalized procedure for measuring the uptake of radiolabeled carnitine or its analogs in cultured cells.
1. Cell Culture:
- Cells (e.g., A549, Calu-3, Caki-1, or primary cells) are cultured in appropriate media and conditions until they reach a confluent monolayer.
2. Uptake Experiment:
- The cell monolayers are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
- The uptake is initiated by adding the uptake buffer containing a known concentration of radiolabeled substrate (e.g., [3H]-acetyl-L-carnitine or [14C]-L-carnitine) and any test inhibitors.
- To determine sodium dependency, sodium chloride in the buffer is replaced with an equimolar concentration of choline (B1196258) chloride.[4][5]
- The cells are incubated at 37°C for a specified time (e.g., 20-30 minutes).[7]
- To terminate the uptake, the radioactive solution is removed, and the cells are washed rapidly with ice-cold uptake buffer.
3. Cell Lysis and Quantification:
- The cells are lysed using a suitable lysis buffer (e.g., a solution containing sodium hydroxide (B78521) or a commercial cell lysis reagent).
- The radioactivity in the cell lysate is measured using a liquid scintillation counter.
- The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data.
4. Data Analysis:
- Uptake is typically expressed as pmol or nmol of substrate per mg of protein per unit of time.
- Kinetic parameters (Km and Vmax) are determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
- IC50 values are calculated by measuring the uptake of a fixed concentration of radiolabeled substrate in the presence of varying concentrations of the inhibitor.
Mandatory Visualizations
Signaling Pathway for Carnitine Uptake
The primary mechanism for the cellular uptake of both L-Carnitine and Acetyl-L-Carnitine is through the OCTN2 transporter, a sodium-dependent process.
Caption: Carnitine uptake via the OCTN2 transporter.
Experimental Workflow for In Vitro Carnitine Uptake Assay
The following diagram illustrates the typical workflow for an in vitro experiment designed to measure and compare the uptake of carnitine analogs.
Caption: Workflow for an in vitro carnitine uptake assay.
References
- 1. OCTN2-Mediated Acetyl-l-Carnitine Transport in Human Pulmonary Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OCTN2-Mediated Acetyl-l-Carnitine Transport in Human Pulmonary Epithelial Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dzl.de [dzl.de]
- 4. Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake of L-carnitine, D-carnitine and acetyl-L-carnitine by isolated guinea-pig enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OCTN2-mediated carnitine uptake in a newly discovered human proximal tubule cell line (Caki-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Neurotoxicity of Acetylcarnitine Enantiomers in Cell Culture: A Guide for Researchers
An Objective Comparison of L-Acetylcarnitine and D-Acetylcarnitine on Neuronal Health In Vitro
Introduction
Acetylcarnitine, a naturally occurring amino acid derivative, exists as two stereoisomers: L-acetylcarnitine (L-ALCAR) and D-acetylcarnitine (D-ALCAR). While L-ALCAR is widely recognized for its neuroprotective and neurotrophic properties, the neurotoxic potential of its D-enantiomer is less understood. This guide provides a comparative analysis of the effects of these enantiomers on neuronal cells in culture, supported by experimental data and detailed protocols for researchers in neurotoxicity, drug development, and related fields. The available evidence strongly suggests that while L-ALCAR is neuroprotective against a variety of insults, D-ALCAR may have detrimental effects, primarily through the inhibition of key mitochondrial enzymes.
Comparative Effects on Neuronal Viability and Function
The differential effects of L-ALCAR and D-ALCAR on neuronal cells are rooted in their distinct interactions with cellular machinery, particularly within the mitochondria.
L-Acetylcarnitine (L-ALCAR): A Neuroprotective Agent
L-ALCAR has been extensively studied for its ability to shield neurons from various toxic stimuli. In cell culture models, L-ALCAR has demonstrated protection against:
-
Glutamate (B1630785) Excitotoxicity: L-ALCAR attenuates neuronal death induced by excessive exposure to glutamate or its analogs like N-methyl-D-aspartate (NMDA).[1][2][3] This protection is attributed to its ability to support mitochondrial function and energy metabolism, thus helping neurons better withstand the surge in intracellular calcium and oxidative stress associated with excitotoxicity.[4]
-
Amyloid-β (Aβ) Toxicity: In models of Alzheimer's disease, L-ALCAR protects neuronal cells from the toxic effects of Aβ peptides.[5][6][7] The mechanisms underlying this protection include the buffering of oxidative stress and the maintenance of ATP levels.[5]
-
Oxidative Stress: L-ALCAR mitigates neuronal damage caused by oxidative stress by enhancing antioxidant defenses and reducing the production of reactive oxygen species (ROS).[4][5]
-
Mitochondrial Dysfunction: A key aspect of L-ALCAR's neuroprotective action is its ability to support mitochondrial health. It can improve mitochondrial respiration and ATP production, which are often compromised in neurodegenerative conditions.[8]
D-Acetylcarnitine (D-ALCAR): A Potential Neurotoxin
Direct studies on the neurotoxicity of D-ALCAR in cell culture are limited. However, evidence from studies on mitochondrial function suggests a potential for adverse effects. One study demonstrated that D-acetylcarnitine has a slight inhibitory effect on mitochondrial respiration, in stark contrast to the stimulatory effect of L-acetylcarnitine.[9] This inhibition of mitochondrial function could lead to a cascade of detrimental events in neurons, including:
-
Energy Depletion: Reduced mitochondrial respiration would lead to decreased ATP production, compromising essential neuronal functions.
-
Increased Oxidative Stress: Impaired mitochondrial function is a major source of reactive oxygen species, which can damage cellular components and trigger apoptosis.
-
Inhibition of Key Enzymes: D-isomers of carnitine derivatives have been shown to inhibit crucial enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase (CPT).[10] While a direct inhibitory effect of D-ALCAR on CPT in neurons has not been explicitly shown, such an action would disrupt lipid metabolism and could be neurotoxic.
The following table summarizes the known and inferred effects of the acetylcarnitine enantiomers on neuronal cells in culture.
| Feature | L-Acetylcarnitine (L-ALCAR) | D-Acetylcarnitine (D-ALCAR) |
| Effect on Neuronal Viability | Neuroprotective | Potentially Neurotoxic (Inferred) |
| Mitochondrial Respiration | Stimulatory | Slightly Inhibitory[9] |
| Energy (ATP) Production | Supports/Increases | Potentially Decreases |
| Oxidative Stress | Reduces | Potentially Increases |
| Enzyme Interactions | Substrate for Carnitine Acetyltransferase | Potential Inhibitor of Carnitine Acyltransferases |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the comparative neurotoxicity of acetylcarnitine enantiomers.
Neuronal Cell Culture
-
Cell Lines: Primary cortical or hippocampal neurons from embryonic rodents are ideal for neurotoxicity studies. Alternatively, neuronal-like cell lines such as SH-SY5Y or PC12 can be used.
-
Culture Conditions: Cells should be maintained in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
Induction of Neurotoxicity
To evaluate the protective or toxic effects of the acetylcarnitine enantiomers, a neurotoxic challenge is typically introduced. Common methods include:
-
Glutamate Excitotoxicity: Expose neuronal cultures to a high concentration of glutamate (e.g., 100-500 µM) or NMDA (e.g., 100-300 µM) for a defined period (e.g., 15-30 minutes), followed by a washout and incubation in fresh medium for 24 hours.[1]
-
Amyloid-β Toxicity: Treat neuronal cultures with aggregated Aβ peptides (e.g., Aβ25-35 or Aβ1-42 at 10-25 µM) for 24-48 hours.[5][7]
-
Oxidative Stress: Induce oxidative stress by exposing cells to agents like hydrogen peroxide (H2O2) or menadione.
Assessment of Cell Viability
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[11][12][13][14]
-
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium.
-
Collect the cell culture supernatant after treatment.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
The assay involves an enzymatic reaction that converts a tetrazolium salt into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).[15][16][17][18]
-
Measurement of Oxidative Stress
-
Reactive Oxygen Species (ROS) Detection:
-
Use fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.[19][20][21][22][23]
-
Analysis of Apoptosis
-
Western Blotting for Apoptotic Markers:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic proteins such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.[24][25][26][27][28]
-
Visualizations
Signaling Pathways
Caption: L-ALCAR neuroprotective signaling pathway.
Caption: Postulated D-ALCAR neurotoxic signaling pathway.
Experimental Workflow
Caption: Workflow for comparative neurotoxicity assessment.
Conclusion
The available scientific evidence strongly supports the neuroprotective role of L-acetylcarnitine in various in vitro models of neuronal injury. Its ability to enhance mitochondrial function, combat oxidative stress, and prevent apoptosis makes it a compound of significant interest for neurodegenerative disease research. In contrast, while direct evidence for the neurotoxicity of D-acetylcarnitine is sparse, its inhibitory effect on mitochondrial respiration raises significant concerns about its potential to be harmful to neurons.
For researchers and drug development professionals, it is crucial to recognize the stereospecificity of acetylcarnitine's biological effects. The use of racemic mixtures of acetylcarnitine in research or therapeutic development could mask the beneficial effects of the L-enantiomer or, worse, introduce unintended neurotoxic effects from the D-enantiomer. Future research should focus on directly investigating the neurotoxic potential of D-acetylcarnitine in various neuronal cell culture models to fully elucidate its pharmacological profile and ensure the safe and effective use of acetylcarnitine-based therapies.
References
- 1. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl-L-carnitine shows neuroprotective and neurotrophic activity in primary culture of rat embryo motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic pretreatment with acetyl-L-carnitine and ±DL-α-lipoic acid protects against acute glutamate-induced neurotoxicity in rat brain by altering mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetyl-L-carnitine protects against amyloid-beta neurotoxicity: roles of oxidative buffering and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The action of acetyl-L-carnitine on the neurotoxicity evoked by amyloid fragments and peroxide on primary rat cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 16. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 17. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [en.bio-protocol.org]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. m.youtube.com [m.youtube.com]
- 27. In Vivo and In Vitro Determination of Cell Death Markers in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 28. blog.cellsignal.com [blog.cellsignal.com]
Verifying the Inhibitory Constant (Ki) of Acetyl-D-carnitine for Carnitine Acetyltransferase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Carnitine Acetyltransferase Inhibitors
The inhibitory constant (Ki) is a critical parameter for evaluating the efficacy of an enzyme inhibitor. A lower Ki value signifies a higher binding affinity and, consequently, a more potent inhibitor. The following table summarizes the Ki and IC50 values for several compounds known to inhibit carnitine acetyltransferase and the related enzyme, carnitine palmitoyltransferase (CPT).
| Inhibitor | Target Enzyme | Ki Value | IC50 Value | Inhibition Type |
| Mildronate | Carnitine Acetyltransferase (CrAT) | 1.6 mM[1][2] | - | Competitive[1][2] |
| Palmitoyl-CoA | Carnitine Acetyltransferase (CrAT) | - | 12 µM to 65 µM[3] | Mixed-model[3] |
| Perhexiline (B1211775) | Carnitine Palmitoyltransferase-1 (CPT-1) | - | 77 µM (cardiac), 148 µM (hepatic)[4] | Competitive with palmitoyl-CoA, non-competitive with carnitine[4] |
| Amiodarone (B1667116) | Carnitine Palmitoyltransferase-1 (CPT-1) | - | 228 µM[4] | - |
| Acetyl-CoA | Hepatic Carnitine Acyltransferase | - | Inhibitory at µM concentrations[5] | - |
| D-carnitine | Carnitine Octanoyltransferase | Weak inhibitor[6] | - | - |
Experimental Protocols for Determining Inhibitory Constants
Accurate determination of the Ki value is essential for characterizing and comparing enzyme inhibitors. The following section details a standard experimental protocol for assessing the inhibitory activity of a compound against carnitine acetyltransferase.
Principle of the Assay
The activity of carnitine acetyltransferase can be monitored spectrophotometrically by measuring the rate of formation of acetyl-CoA. The reaction involves the transfer of an acetyl group from acetyl-L-carnitine to Coenzyme A (CoA), producing acetyl-CoA and L-carnitine. The formation of the thioester bond in acetyl-CoA results in an increase in absorbance at 233 nm.
Materials
-
Purified carnitine acetyltransferase
-
Acetyl-L-carnitine (substrate)
-
Coenzyme A (CoA) (substrate)
-
Test inhibitor (e.g., Acetyl-D-carnitine)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Spectrophotometer and cuvettes
Procedure
-
Enzyme Activity Measurement:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, a fixed concentration of acetyl-L-carnitine, and a fixed concentration of CoA.
-
Initiate the reaction by adding a known amount of carnitine acetyltransferase.
-
Monitor the increase in absorbance at 233 nm over time to determine the initial reaction velocity (V₀).
-
-
Determination of Michaelis-Menten Constants (Km):
-
To determine the Km for each substrate, vary the concentration of one substrate while keeping the other saturated.
-
Measure the initial velocities at each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Inhibition Assay (IC50 Determination):
-
Perform the enzyme activity assay in the presence of varying concentrations of the inhibitor.
-
Maintain the substrate concentrations at or near their Km values.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
-
Calculation of the Inhibitory Constant (Ki):
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which depends on the type of inhibition. For competitive inhibition, the equation is: Ki = IC50 / (1 + [S]/Km) where [S] is the concentration of the substrate and Km is the Michaelis constant for that substrate.
-
Visualizing Experimental and Metabolic Pathways
Experimental Workflow for Ki Determination
The logical flow of an experiment to determine the inhibitory constant of a compound for carnitine acetyltransferase is depicted below. This process involves initial setup, running the enzymatic assays, and subsequent data analysis to derive the Ki value.
Caption: Workflow for determining the Ki of an inhibitor.
Carnitine Acetyltransferase in Cellular Metabolism
Carnitine acetyltransferase is integral to the management of cellular acetyl-CoA pools, facilitating the transport of acetyl groups across the inner mitochondrial membrane. This function is crucial for metabolic flexibility, allowing the cell to efficiently utilize different energy sources.
Caption: Role of CrAT in acetyl group transport.
References
- 1. Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Obesity and lipid stress inhibit carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by acetyl-CoA of hepatic carnitine acyltransferase and fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of the medium chain/long chain carnitine acyltransferase purified from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Acetyl-D-carnitine's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Acetyl-D-carnitine, primarily in contrast to its well-studied enantiomer, Acetyl-L-carnitine. The information presented is based on published data, with a focus on independent verification of its effects. Due to the limited availability of direct research on Acetyl-D-carnitine, this guide also incorporates data on D-carnitine as a means to infer potential biological activities and interactions.
Executive Summary
The biological activity of Acetyl-D-carnitine is not well-established, with available research presenting conflicting findings. While the L-isomers of carnitine and its acetylated form are known to play crucial roles in energy metabolism and neuroprotection, the D-isomers are often characterized as having inhibitory or antagonistic effects. This guide synthesizes the available, independently verified data to provide a clear comparison for research and development purposes.
One key area of investigation has been the effect of carnitine isomers on ammonia-induced neurotoxicity. A study by Ogasawara et al. (1993) reported that D-carnitine exhibited a protective effect against ammonia-induced seizures and biochemical disturbances in mice, with a potency similar to that of L-carnitine[1]. However, a separate study by Ohtsuka and Griffith (1991) concluded that D-carnitine offered no protection in their model of acute ammonia (B1221849) intoxication, suggesting that the protective effects of L-carnitine are specific to its metabolic functions[2]. This discrepancy highlights the critical need for further independent verification of Acetyl-D-carnitine's biological effects.
It is well-documented that D-carnitine can act as a competitive inhibitor of the L-carnitine transport system, which is essential for fatty acid metabolism. This inhibition can potentially lead to a depletion of L-carnitine within cells, thereby impairing energy production. While direct kinetic data for the inhibition of key enzymes by Acetyl-D-carnitine is scarce in the public domain, the known effects of D-carnitine suggest a similar antagonistic relationship.
Data Presentation: Comparison of Carnitine Isomers in Ammonia-Induced Neurotoxicity
The following table summarizes the qualitative findings from the conflicting studies on the effects of carnitine isomers on ammonia-induced neurotoxicity. Quantitative data from the primary sources is limited in the available literature.
| Parameter | L-Carnitine | D-Carnitine | Acetyl-L-carnitine | Source |
| Effect on Ammonia-Induced Seizures | Protective | Protective (similar to L-carnitine) | Protective | Ogasawara et al., 1993[1] |
| Effect on Ammonia-Induced Seizures | Protective | No Protective Effect | Not Tested | Ohtsuka & Griffith, 1991[2] |
| Effect on Brain Energy Metabolites | Protective | Protective (similar to L-carnitine) | Better preservation of ATP | Ogasawara et al., 1993[1] |
| Effect on Blood and Brain Ammonia Levels | Lowered | Lowered (similar to L-carnitine) | Less marked lowering than L-carnitine | Ogasawara et al., 1993[1] |
Experimental Protocols
Ammonia-Induced Neurotoxicity Model (Based on Ogasawara et al., 1993 and Ohtsuka & Griffith, 1991)
This section outlines a generalized experimental protocol for inducing and assessing neurotoxicity in mice, as inferred from the available literature.
1. Animal Model:
-
Species: Male ddY mice (or similar strain)
-
Weight: 20-25 g
-
Acclimation: Acclimated for at least one week with free access to food and water.
2. Reagents:
-
Ammonium (B1175870) acetate (B1210297) solution (e.g., 15 mmol/kg in saline)
-
L-carnitine, D-carnitine, Acetyl-L-carnitine solutions (various concentrations in saline)
-
Saline solution (control)
3. Experimental Procedure:
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Pre-treatment: Mice are administered L-carnitine, D-carnitine, Acetyl-L-carnitine, or saline via intraperitoneal (i.p.) injection 30 minutes prior to the induction of neurotoxicity.
-
Induction of Neurotoxicity: A convulsive dose of ammonium acetate is administered via i.p. injection.
-
Observation: Animals are observed for the onset and frequency of seizures for a defined period (e.g., 30-60 minutes).
-
Biochemical Analysis: At the end of the observation period, animals are euthanized, and brain and blood samples are collected.
-
Brain Tissue: Analyzed for energy metabolites (e.g., ATP, phosphocreatine, lactate) and ammonia levels.
-
Blood Plasma: Analyzed for ammonia and urea (B33335) concentrations.
-
4. Endpoints:
-
Latency to the first seizure.
-
Frequency and severity of seizures.
-
Concentrations of brain energy metabolites and ammonia.
-
Concentrations of blood ammonia and urea.
Mandatory Visualization
Caption: Experimental Workflow for Ammonia-Induced Neurotoxicity Study.
Caption: Competitive Inhibition of L-Carnitine Transport by D-Carnitine.
Conclusion
The available scientific literature provides conflicting evidence regarding the biological activity of D-carnitine, and by extension, Acetyl-D-carnitine. While one study suggests a protective role in ammonia-induced neurotoxicity similar to the L-isomer, another indicates a lack of effect. The established inhibitory action of D-carnitine on the L-carnitine transport system raises concerns about its potential to interfere with essential metabolic processes.
For researchers, scientists, and drug development professionals, it is crucial to acknowledge these discrepancies and the limited scope of independent verification. Any consideration of Acetyl-D-carnitine in a therapeutic or biological context should be preceded by rigorous, independent studies to elucidate its precise pharmacological and toxicological profile. The potential for competitive inhibition of L-carnitine functions remains a significant consideration that warrants thorough investigation.
References
- 1. Comparison of the effects of L-carnitine, D-carnitine and acetyl-L-carnitine on the neurotoxicity of ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-carnitine protection in ammonia intoxication. Effect of aminocarnitine on carnitine-dependent metabolism and acute ammonia toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Acetyl-D-carnitine Chloride: A Procedural Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Acetyl-D-carnitine chloride, a compound that requires careful handling due to its potential hazards. Adherence to these guidelines, in conjunction with your institution's specific protocols, will foster a secure research environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be aware of the immediate safety precautions. This compound is classified as an irritant.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.[1][2]
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust, use a respirator.
In Case of a Spill:
-
Avoid generating dust.
-
For minor spills, use dry clean-up procedures.[3]
-
Collect the spilled material into a suitable, labeled container for waste disposal.[3]
-
For major spills, alert personnel in the area and contact your institution's Environmental Health & Safety (EHS) department.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should be handled as a regulated chemical waste stream. Do not dispose of this chemical in standard trash or down the drain.[4]
-
Waste Collection:
-
Collect solid this compound waste in its original container or a clearly labeled, compatible, and sealable container.
-
Contaminated materials such as gloves, absorbent paper, and pipette tips should be collected in a separate, clearly labeled container.
-
-
Waste Segregation:
-
Container Management:
-
Storage:
-
Arranging for Disposal:
Data Summary: Hazard and Disposal Information
| Parameter | Information | Citations |
| Hazard Classifications | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), May cause respiratory irritation (STOT SE 3) | [1][2][4][6] |
| Disposal Routes | Do not dispose of with household garbage. Do not allow to enter the sewage system. | [4] |
| Recommended Disposal | Licensed landfill or incineration. Consult your institution's EHS or a licensed waste management authority. | [3] |
| Container Requirements | Compatible, leak-proof, and tightly sealed. | [7][8] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and responsible chemical waste management. Always consult your institution's specific safety and disposal protocols.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. biosynth.com [biosynth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. danielshealth.com [danielshealth.com]
- 9. odu.edu [odu.edu]
Personal protective equipment for handling Acetyl-D-carnitine chloride
This guide provides immediate, essential safety and logistical information for the handling of Acetyl-D-carnitine chloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles.[4][5] | To prevent eye contact with airborne particles or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or long-sleeved clothing.[3][5][6] | To prevent skin contact, which can cause irritation.[1][2][3] |
| Respiratory Protection | Effective dust mask or a NIOSH-approved respirator.[3][5] | To be used in situations where dust may be generated, to avoid respiratory tract irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. The use of a chemical fume hood or local exhaust ventilation is recommended, especially when handling powders.[5][6]
-
Verify that a safety shower and an eyewash station are readily accessible and in good working order.[3]
-
Keep the container of this compound tightly closed when not in use.[2][7]
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7]
2. Handling the Compound:
-
Wear the full required PPE as detailed in the table above.
-
Avoid all personal contact with the substance, including inhalation of dust.[7]
-
When weighing or transferring the powder, do so in a designated area with controlled airflow to minimize dust generation.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[6][7]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
4. Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in a designated and properly labeled chemical waste container.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. Disposal may involve incineration in a licensed facility or burial in a licensed landfill.[7]
-
Decontaminate empty containers before disposal.[7]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
Caption: A flowchart outlining the safe handling, use, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
